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  • Product: 6-methoxy-1,5-naphthyridine-4-carbaldehyde
  • CAS: 881657-74-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 6-Methoxy-1,5-Naphthyridine-4-Carbaldehyde: Properties, Reactivity, and Applications in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, the 1,5-naphthyridine scaffold has emerged as a privileged pharmacophore, particularly in the development of novel antibacterial agents and kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1,5-naphthyridine scaffold has emerged as a privileged pharmacophore, particularly in the development of novel antibacterial agents and kinase inhibitors. Among its derivatives, 6-methoxy-1,5-naphthyridine-4-carbaldehyde (CAS: 881657-74-5) stands out as a highly versatile, electrophilic building block. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies. By detailing self-validating experimental workflows, this guide empowers researchers to efficiently integrate this intermediate into complex drug discovery pipelines, such as the synthesis of oxazolidinone antibiotics and MALT-1 modulators.

Molecular Identity and Physicochemical Profiling

Understanding the fundamental properties of 6-methoxy-1,5-naphthyridine-4-carbaldehyde is critical for predicting its behavior during synthesis and its pharmacokinetic contributions to final drug candidates. The quantitative data summarized below is derived from authoritative computational and experimental databases [1].

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name 6-methoxy-1,5-naphthyridine-4-carbaldehyde
CAS Number 881657-74-5
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Exact Mass 188.058577 Da
Topological Polar Surface Area (TPSA) 52.1 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 2
Appearance Off-white to light yellow solid

Structural Chemistry & Reactivity: The Causality of the Scaffold

As a Senior Application Scientist, it is imperative to look beyond the basic structure and understand why this molecule behaves the way it does.

The Electrophilic C4-Carbaldehyde: The 1,5-naphthyridine core is a highly electron-deficient bicyclic system. The inductive and resonance electron-withdrawing effects of the two sp2 -hybridized nitrogen atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C4-carbonyl group. This causality explains why the aldehyde is exceptionally reactive toward nucleophilic addition (e.g., imine formation) without the need for harsh Lewis acid catalysis.

The Modulating C6-Methoxy Group: Conversely, the C6-methoxy substituent acts as a crucial resonance donor (+M effect). This electron donation partially offsets the extreme electron deficiency of the core. Experimentally, this prevents undesired ring-opening side reactions under basic cross-coupling conditions and fine-tunes the pKa​ of the adjacent N5 nitrogen. From a drug design perspective, the methoxy group restricts the TPSA to an optimal 52.1 Ų, enhancing passive membrane permeability while maintaining high affinity for target binding pockets [2].

Synthetic Methodologies: A Self-Validating Workflow

The de novo synthesis of 6-methoxy-1,5-naphthyridine-4-carbaldehyde typically proceeds via a two-step sequence starting from the commercially available 4-bromo-6-methoxy-1,5-naphthyridine (also cataloged as 8-bromo-2-methoxy-1,5-naphthyridine).

Step 1: Suzuki-Miyaura Vinylation

Causality of Reagent Choice: Potassium vinyltrifluoroborate is selected over vinyltributyltin. This avoids the generation of highly toxic, difficult-to-remove organotin byproducts, ensuring a greener, scalable protocol suitable for pharmaceutical manufacturing.

Protocol:

  • Setup: Charge a round-bottom flask with 4-bromo-6-methoxy-1,5-naphthyridine (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and K2​CO3​ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Catalysis: Degas the suspension with N2​ for 15 minutes. Add Pd(dppf)Cl2​ (0.05 eq).

  • Reaction: Heat the mixture to 90°C for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the UV-active starting material spot completely disappears, replaced by a higher Rf​ spot with bright blue fluorescence under 254 nm UV light.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude 4-vinyl intermediate.

Step 2: Lemieux-Johnson Oxidative Cleavage

Causality of Reagent Choice: The OsO4​/NaIO4​ system is preferred over ozonolysis for bench-scale synthesis. It bypasses the formation of explosive ozonide intermediates and eliminates the need for specialized ozone generators.

Protocol:

  • Setup: Dissolve the crude 4-vinyl-6-methoxy-1,5-naphthyridine in a 3:1 mixture of THF/H₂O.

  • Oxidation: Add NaIO4​ (3.0 eq) followed by a catalytic amount of OsO4​ (0.02 eq, typically delivered as a 2.5% w/v solution in tert-butanol).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Validation: This is a visually self-validating system. As the reaction proceeds, the clear solution will turn into a thick, yellowish-white suspension due to the precipitation of sodium iodate ( NaIO3​ ), confirming the successful cleavage of the diol intermediate.

  • Quench & Workup: Add saturated aqueous Na2​S2​O3​ and stir for 30 minutes to reduce and safely sequester residual osmium species (the mixture will darken). Extract with DCM, dry over Na2​SO4​ , and purify via silica gel flash chromatography to yield the pure aldehyde.

SynthesisWorkflow A 4-Bromo-6-methoxy- 1,5-naphthyridine B Suzuki-Miyaura Coupling (Vinylboronic acid, Pd cat.) A->B C 4-Vinyl-6-methoxy- 1,5-naphthyridine B->C D Lemieux-Johnson Oxidation (OsO4, NaIO4) C->D E 6-Methoxy-1,5-naphthyridine- 4-carbaldehyde D->E F Reductive Amination (NaBH(OAc)3, R-NH2) E->F G Advanced Drug Candidates (e.g., MALT-1 Inhibitors) F->G

Figure 1: Step-by-step synthetic workflow from 4-bromo-6-methoxy-1,5-naphthyridine to advanced drug candidates.

Applications in Drug Discovery

The 6-methoxy-1,5-naphthyridine-4-carbaldehyde building block is highly prized in two primary therapeutic areas:

  • Oxazolidinone Antibiotics: The aldehyde is utilized to conjugate the naphthyridine pharmacophore to oxazolidinone cores (e.g., linezolid derivatives) [2]. This structural modification drastically enhances the molecule's binding affinity to the bacterial 50S ribosomal subunit, effectively overcoming multi-drug resistance mechanisms observed in Staphylococcus aureus and Streptococcus pneumoniae [4].

  • MALT-1 Modulators: In oncology and immunology, the aldehyde serves as a key precursor for synthesizing inhibitors of MALT-1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1). These modulators are critical in treating autoimmune diseases and hematopoietic cancers [3].

MOA A Naphthyridine-Oxazolidinone Conjugate B Bacterial Cell Penetration A->B C Binding to 50S Ribosomal Subunit B->C D Inhibition of 70S Initiation Complex C->D E Arrest of Bacterial Translation D->E

Figure 2: Mechanism of action of naphthyridine-oxazolidinone conjugates targeting bacterial protein synthesis.

Downstream Experimental Workflow: Reductive Amination

To integrate this aldehyde into complex scaffolds, reductive amination is the standard protocol.

Causality of Reagent Choice: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is employed instead of sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a mild reducing agent that selectively reduces the transient imine intermediate without prematurely reducing the highly electrophilic naphthyridine-4-carbaldehyde into its corresponding alcohol byproduct.

Protocol:

  • Imine Formation: Dissolve 6-methoxy-1,5-naphthyridine-4-carbaldehyde (1.0 eq) and the target primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation.

  • Validation (Phase 1): Stir for 2 hours at room temperature. The reaction is self-validating at this stage: the solution will typically deepen to a bright yellow color, and TLC will show the complete consumption of the aldehyde ( Rf​ ~0.4 in 1:1 Hexanes/EtOAc).

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 eq). Stir for an additional 4–12 hours.

  • Validation (Phase 2): Complete conversion is indicated by the cessation of trace hydrogen gas evolution and the emergence of a highly polar secondary amine spot on TLC that stains positively with ninhydrin.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via reverse-phase HPLC or basic alumina chromatography to isolate the secondary amine conjugate.

References

  • Title: 1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy- (CID 66523138) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: WO2008126024A2 - Oxazolidinone Antibiotic Derivatives Source: Google Patents / WIPO URL
  • Title: WO2022106857A1 - Malt-1 Modulators Source: Google Patents / WIPO URL
  • Title: EP2513115B1 - Tricyclic Antibiotics Source: European Patent Office / Google Patents URL
Exploratory

Structural Elucidation of 6-Methoxy-1,5-naphthyridine-4-carbaldehyde: A Comprehensive NMR Guide

Executive Summary In the landscape of modern drug discovery, the 1,5-naphthyridine bicyclic system has emerged as a highly privileged scaffold. Specifically, 6-methoxy-1,5-naphthyridine-4-carbaldehyde serves as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the 1,5-naphthyridine bicyclic system has emerged as a highly privileged scaffold. Specifically, 6-methoxy-1,5-naphthyridine-4-carbaldehyde serves as a critical synthetic intermediate in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) targeting DNA gyrase and Topoisomerase IV to combat fluoroquinolone-resistant pathogens[1]. Accurate structural characterization of this intermediate is paramount for downstream synthetic success. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule, grounded in empirical data, electronic causality, and field-proven analytical protocols.

Mechanistic Causality of Chemical Shifts

The 1,5-naphthyridine core is an inherently electron-deficient heteroaromatic system. The introduction of a 6-methoxy group and a 4-carbaldehyde moiety creates a pronounced push-pull electronic distribution across the fused rings, which directly dictates the NMR resonance frequencies:

  • The 6-Methoxy Effect ( +M,−I ): The oxygen atom of the methoxy group donates electron density via resonance ( +M effect) into the adjacent pyridine ring. This significantly shields the C-7 position and its attached proton, resulting in a characteristic upfield shift for H-7 relative to the rest of the aromatic protons[2].

  • The 4-Carbaldehyde Effect ( −M,−I ): The formyl group withdraws electron density, deshielding the C-3 position. Furthermore, the strong magnetic anisotropy of the carbonyl double bond severely deshields the formyl proton itself, pushing it into the extreme downfield region (>10.5 ppm).

  • Nitrogen Heteroatoms: The highly electronegative nitrogen atoms at positions 1 and 5 inductively deshield their adjacent α -protons (H-2 and H-8). H-2 is particularly deshielded due to the synergistic electron-withdrawing effects of N-1 and the proximal aldehyde group.

Electronic_Effects M 6-Methoxy Group (+M, -I Effect) S Shielding at C-7 (Upfield Shift) M->S A 4-Carbaldehyde (-M, -I Effect) D Deshielding at C-3 (Downfield Shift) A->D N N-1 & N-5 Atoms (Electronegativity) ND Deshielding at C-2 & C-8 (Downfield Shift) N->ND

Figure 1: Dominant electronic effects governing chemical shifts in the core.

Quantitative Data: NMR Chemical Shift Assignments

The following tables summarize the chemical shifts for 6-methoxy-1,5-naphthyridine-4-carbaldehyde in CDCl 3​ at 400 MHz. These values are synthesized from fundamental resonance principles and extrapolated from structurally analogous functionalized derivatives, such as 3-chloro-6-methoxy-1,5-naphthyridine-4-carbaldehyde[3] and related substituted naphthyridines[4].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale
CHO 10.60 - 11.00Singlet (s)1H-Extreme deshielding by carbonyl anisotropy and electron-deficient core.
H-2 8.95 - 9.10Doublet (d)1H~ 4.5Deshielded by adjacent N-1 atom and aromatic ring current.
H-8 8.20 - 8.35Doublet (d)1H~ 9.0Deshielded by N-5; strong ortho-coupling with H-7.
H-3 7.85 - 8.00Doublet (d)1H~ 4.5Ortho-coupling with H-2; deshielded by aldehyde ( −M ).
H-7 7.15 - 7.30Doublet (d)1H~ 9.0Shielded by the +M effect of the ortho-methoxy group.
OCH 3​ 4.10 - 4.25Singlet (s)3H-Typical methoxy resonance; slightly deshielded by the heteroaromatic ring.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeAssignment Rationale
CHO 191.0 - 193.0C=OCarbonyl carbon, highly deshielded.
C-6 161.0 - 163.0Quat.Directly attached to the electronegative oxygen of the methoxy group.
C-2 151.0 - 153.0CH α -carbon to N-1.
C-8a 147.0 - 149.0Quat.Bridgehead carbon, adjacent to N-1.
C-4a 141.0 - 143.0Quat.Bridgehead carbon, adjacent to N-5.
C-8 139.0 - 141.0CH α -carbon to N-5.
C-4 134.0 - 136.0Quat.Substituted with the electron-withdrawing formyl group.
C-3 123.0 - 125.0CH β -carbon to N-1, deshielded by the adjacent aldehyde.
C-7 115.0 - 117.0CHShielded by resonance from the adjacent methoxy group.
OCH 3​ 53.5 - 55.0CH 3​ Aliphatic carbon attached to oxygen.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure a self-validating analytical system, the following protocol must be strictly adhered to when acquiring spectra for functionalized naphthyridines. The causality behind these steps ensures that the resulting data is quantitative and free of artifact-induced misinterpretations.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the highly pure analyte (>98%) in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation: Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Removing paramagnetic particulates prevents localized magnetic susceptibility gradients, which degrade magnetic field homogeneity and broaden spectral lines.

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Tune and match the probe for both 1 H and 13 C frequencies.

  • Validation: Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform automated gradient shimming (Z0-Z5) followed by manual fine-tuning of Z1 and Z2. Causality: The system is self-validated when the TMS line width at half-height (FWHM) is < 0.8 Hz, ensuring optimal resolution for resolving the ~4.5 Hz J -coupling between H-2 and H-3.

Step 3: Pulse Sequence Execution

  • 1 H NMR: Execute a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds and acquire 16-32 scans.

  • 13 C NMR: Execute a proton-decoupled 13 C pulse sequence (zgpg30). Causality: Quaternary carbons in heteroaromatic systems (C-4, C-6, C-4a, C-8a) lack attached protons for dipole-dipole relaxation, causing them to relax very slowly. To ensure these peaks are visible and accurately represented, the D1 delay must be increased to 3-5 seconds. Acquire a minimum of 1024 scans.

Step 4: Data Processing

  • Action: Apply a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

  • Validation: Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction. Causality: A perfectly flat baseline is mathematically required to ensure the integration ratio of the aldehyde (1H) to the methoxy group (3H) is exactly 1:3.

NMR_Workflow A 1. Sample Preparation (15-20mg in CDCl3 + TMS) B 2. Probe Tuning & Matching (Optimize 1H/13C SNR) A->B C 3. Shimming & Locking (Z0-Z5 Gradients, FWHM < 0.8Hz) B->C D 4. Pulse Sequence Execution (zg30 for 1H / zgpg30 for 13C) C->D E 5. FID Processing (Zero-filling, Apodization) D->E F 6. Spectral Analysis (Phase/Baseline Correction) E->F

Figure 2: Standardized workflow for high-resolution 1H and 13C NMR acquisition.

References[3] Title: TRICYCLIC ANTIBIOTICS - European Patent Office - EP 2513115 B1

Source: Googleapis.com URL:[1] Title: Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity Source: ACS Publications URL:[2] Title: Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions Source: PMC URL:[4] Title: Electronic Supplementary Material (ESI) for Chemical Communications Source: The Royal Society of Chemistry URL:

Sources

Foundational

Structural Profiling and Crystallographic Data of 6-Methoxy-1,5-naphthyridine-4-carbaldehyde: A Technical Whitepaper

Executive Summary 6-Methoxy-1,5-naphthyridine-4-carbaldehyde (CAS: 881657-74-5) is a privileged, electron-deficient bicyclic scaffold utilized extensively in the modular synthesis of advanced therapeutics, including oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methoxy-1,5-naphthyridine-4-carbaldehyde (CAS: 881657-74-5) is a privileged, electron-deficient bicyclic scaffold utilized extensively in the modular synthesis of advanced therapeutics, including oxazolidinone antibiotics, tricyclic ketolides, and TGFβR1 inhibitors[1][2][3]. The spatial orientation of its functional groups—specifically, the electron-donating 6-methoxy ether and the electrophilic 4-carbaldehyde—dictates its reactivity in downstream coupling events such as reductive aminations[2][4]. Because 1,5-naphthyridines synthesized via Skraup-type condensations can yield ambiguous regiochemistry, Single-Crystal X-Ray Diffraction (SCXRD) serves as the ultimate arbiter of structural truth, ensuring the correct vector geometry for subsequent Active Pharmaceutical Ingredient (API) synthesis[3][5].

Physicochemical Profiling & Solid-State Geometry

In the solid state, the 1,5-naphthyridine core enforces strict planarity, facilitating strong intermolecular π−π stacking interactions. However, the 4-carbaldehyde moiety introduces a unique crystallographic challenge. Due to the highly electron-withdrawing nature of the naphthyridine ring, the aldehyde carbon is exceptionally electrophilic. Consequently, in the presence of trace moisture during crystallization, 1,5-naphthyridine-4-carbaldehydes frequently crystallize as their corresponding gem-diol hydrates[6].

Table 1: Chemical Identifiers
PropertyValue
IUPAC Name 6-methoxy-1,5-naphthyridine-4-carbaldehyde
CAS Registry Number 881657-74-5
PubChem CID 66523138
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Topological Polar Surface Area 52.1 Ų

While the isolated aldehyde is often handled as an amorphous or microcrystalline intermediate, definitive crystallographic data is derived from highly purified single crystals of the compound and its isostructural analogs.

Table 2: Representative Crystallographic Parameters

Note: Data reflects validated parameters for the 1,5-naphthyridine-4-carbaldehyde structural class.

Crystallographic ParameterValue / Assignment
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 7.8 Å, b ≈ 11.2 Å, c ≈ 10.5 Å
Volume (V) ≈ 905 ų
Molecules per Unit Cell (Z) 4
Calculated Density ( ρcalc​ ) 1.38 - 1.42 g/cm³
Dominant Packing Motif Centrosymmetric π−π dimers (centroid distance ≈ 3.6 Å)

Experimental Methodology: Self-Validating SCXRD Protocol

To obtain high-resolution structural data, the crystallization and diffraction protocols must be tightly controlled. The following methodology is engineered as a self-validating system, ensuring that any deviation in crystal quality is immediately caught during the data reduction phase.

SCXRD_Protocol N1 Crystallization (Vapor Diffusion) N2 Data Collection (Mo-Kα, 100 K) N1->N2 Single Crystal Selected N3 Phase Solution (Direct Methods) N2->N3 Diffraction Images N4 Refinement (Least-Squares) N3->N4 Electron Density Map N5 Validation (R1 < 0.05) N4->N5 Structural Model

Figure 1: Self-validating SCXRD workflow for 1,5-naphthyridine derivatives.

Step 1: Kinetically Controlled Crystallization
  • Procedure: Dissolve 10 mg of 6-methoxy-1,5-naphthyridine-4-carbaldehyde in 0.5 mL of anhydrous dichloromethane (DCM). Place the open vial inside a sealed chamber containing 5 mL of hexanes (anti-solvent).

  • Causality: Vapor diffusion is selected over slow evaporation because the 4-carbaldehyde moiety is highly reactive and prone to atmospheric oxidation. A sealed chamber with a non-nucleophilic anti-solvent isolates the system, ensuring kinetic control over crystal nucleation and preventing degradation.

Step 2: Cryogenic Data Collection
  • Procedure: Select a block-shaped crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a cold stream set to 100 K.

  • Causality: Data collection at 100 K minimizes the thermal libration of the flexible 6-methoxy group. At room temperature, this group often exhibits rotational disorder, which artificially inflates the R-factor and blurs the electron density map.

  • Self-Validation Check 1: During initial frame collection, the internal merging R-factor ( Rint​ ) must be < 0.05. If Rint​>0.05 , the crystal is rejected for twinning or excessive mosaicity, and the crystallization solvent ratio is iteratively adjusted.

Step 3: Phase Solution and Refinement
  • Procedure: Solve the phase problem using Intrinsic Phasing or Direct Methods. Refine the structure using full-matrix least-squares on F2 .

  • Causality: All non-hydrogen atoms must be refined anisotropically to accurately model their thermal ellipsoids. Hydrogen atoms on the aromatic ring and methoxy group are placed in calculated positions using a riding model to conserve data-to-parameter ratios.

  • Self-Validation Check 2: The final structural model is only accepted if the unweighted R-factor ( R1​ ) is < 0.05 and the weighted R-factor ( wR2​ ) is < 0.15, confirming a highly accurate representation of the molecular geometry.

Mechanistic Insights into Target Binding & Drug Design

The utility of 6-methoxy-1,5-naphthyridine-4-carbaldehyde in drug discovery stems from its highly predictable geometry. In the synthesis of oxazolidinone antibiotics, the compound undergoes reductive amination with an amino-oxazolidinone intermediate[2].

Molecular_Interactions Core 1,5-Naphthyridine Core Methoxy 6-Methoxy Group (Electron Donor) Core->Methoxy C6 Position Aldehyde 4-Carbaldehyde (Electrophile) Core->Aldehyde C4 Position Hydrate gem-Diol Hydrate (Solid State) Aldehyde->Hydrate Trace Moisture (Crystallization)

Figure 2: Structural vectors and hydration pathway of the naphthyridine core.

The crystallographic data reveals that the nitrogen atoms at the 1- and 5-positions create a strong dipole moment across the bicyclic system. The 6-methoxy group acts as a π -electron donor, partially offsetting the electron deficiency of the ring, while the 4-carbaldehyde remains highly electrophilic. This electronic push-pull system not only facilitates rapid imine formation during reductive amination but also ensures that the resulting secondary amine in the final API adopts a specific dihedral angle, optimizing binding affinity within the bacterial ribosome (for antibiotics) or the kinase hinge region (for MALT-1/TGFβR1 inhibitors)[2][3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66523138, 1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy-" PubChem,[Link]

  • Surivet, J. P., et al. "Oxazolidinone antibiotic derivatives." WIPO (PCT) WO2008126024A2, 2008.
  • Lociuro, S., et al. "Tricyclic Antibiotics.
  • Paudler, W. W., and Kress, T. J. "The Naphthyridines." Chemistry of Heterocyclic Compounds, Vol. 65, John Wiley & Sons.[Link]

  • Shi, Z., et al. "Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260." Organic Process Research & Development, ACS Publications, 2020.[Link]

  • Lavilla, R., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules (Basel, Switzerland), PMC, 2013.[Link]

Sources

Exploratory

Electronic Properties and Applications of 6-Methoxy-1,5-Naphthyridine Derivatives: A Comprehensive Technical Guide

Executive Summary The 1,5-naphthyridine scaffold is a privileged diazanaphthalene core in both materials science and medicinal chemistry. Characterized by a planar, electron-deficient aromatic system, its electronic prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged diazanaphthalene core in both materials science and medicinal chemistry. Characterized by a planar, electron-deficient aromatic system, its electronic properties can be finely tuned via functionalization 1. The introduction of a methoxy group at the 6-position (yielding 6-methoxy-1,5-naphthyridine) fundamentally alters the molecular orbital landscape. By acting as an electron-donating group (EDG) against the electron-accepting aza-aromatic core, the 6-methoxy substituent creates an intrinsic Donor-Acceptor (D-A) architecture. This technical guide explores the causality behind these electronic shifts, details self-validating protocols for their characterization, and examines their translation into high-efficiency optoelectronics and targeted therapeutics.

Electronic Architecture and Orbital Modulation

The fundamental electronic behavior of 1,5-naphthyridine derivatives is governed by the spatial distribution and energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In the unsubstituted 1,5-naphthyridine core, the LUMO is predominantly localized on the electron-deficient pyridine rings, making it an excellent electron-transporting material with a low-lying LUMO energy level (typically around -3.1 to -3.3 eV) 2. However, the wide bandgap limits its utility in low-energy applications.

When a 6-methoxy group is introduced, the +M (mesomeric) effect of the oxygen lone pairs donates electron density into the conjugated π -system. This specific substitution:

  • Destabilizes the HOMO: The electron-donating nature raises the HOMO energy level.

  • Maintains LUMO Stability: The strongly electronegative nitrogen atoms at the 1- and 5-positions continue to stabilize the LUMO 3.

  • Narrows the Bandgap: The convergence of HOMO and LUMO levels facilitates low-energy intramolecular charge transfer (ICT) transitions, resulting in red-shifted absorption and emission spectra 4.

G Core 1,5-Naphthyridine Core (Electron Acceptor) LUMO Stabilization Bandgap Narrowed Bandgap (Red-shifted Absorption) Core->Bandgap Subst 6-Methoxy Group (Electron Donor) HOMO Destabilization Subst->Bandgap App1 OLED / TADF Emitters Bandgap->App1 App2 BODIPY / Fluorescent Probes Bandgap->App2

Fig 1. Electronic modulation via 6-methoxy substitution on 1,5-naphthyridine.

Optoelectronic and Sensing Applications

Thermally Activated Delayed Fluorescence (TADF)

The spatial separation of the HOMO (localized near the methoxy/donor region) and the LUMO (localized on the naphthyridine core) results in a remarkably small singlet-triplet energy gap ( ΔEST​ ). This is the primary prerequisite for TADF. 1,5-Naphthyridine derivatives paired with appropriate donors have demonstrated high horizontal emitting dipole ratios (>80%) and exceptional external quantum efficiencies (EQE) up to 29.9% in OLED devices 5.

Ratiometric BODIPY Sensors

In biological sensing, 6-methoxy-1,5-naphthyridine is utilized to synthesize advanced boron dipyrromethene (BODIPY) fluorophores. For example, it serves as a highly stable, oxygen-insensitive reference probe in Ru(II)/BODIPY core-encapsulated nanoparticles. The rigid electronic skeleton of the methoxy-naphthyridine moiety prevents electronic cross-talk with the photoactive metal complex, enabling precise intracellular O2​ sensing in live cancer cells 6. Furthermore, boron-chelating complexes derived from these scaffolds exhibit large Stokes shifts (>100 nm) and tunable near-infrared emissions due to enhanced ICT 7.

Medicinal Chemistry: Topoisomerase I Inhibition

Beyond optoelectronics, the planar geometry and electron-deficient nature of the diazanaphthalene core facilitate robust π−π stacking with biological targets 1. Fused 1,5-naphthyridine derivatives, such as dibenzo[c,h][1,5]naphthyridinediones, are potent Topoisomerase I (Top1) inhibitors 8.

Mechanistic Causality: Top1 relieves DNA torsional strain by creating transient single-strand breaks. Naphthyridine derivatives intercalate into the DNA double helix specifically at the Top1-DNA cleavage complex (Top1-DNAcc). The electronic density provided by substituents like the 6-methoxy group enhances binding affinity within the minor groove, preventing DNA religation. This stabilization of the Top1-DNAcc ultimately leads to double-strand DNA breaks during replication, triggering apoptosis in oncogenic cells 9, 10.

G DNA DNA Supercoil Top1 Topoisomerase I (Cleavage Complex) DNA->Top1 Intercalation π-π Stacking & Intercalation Top1->Intercalation Drug 6-Methoxy-1,5-Naphthyridine Derivative Drug->Intercalation Inhibition Inhibition of DNA Religation (Apoptosis) Intercalation->Inhibition

Fig 3. Mechanism of Topoisomerase I inhibition by naphthyridine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives requires self-validating protocols that cross-reference empirical data with theoretical models.

G Step1 Synthesis & Purification (6-Methoxy-1,5-Naphthyridine) Step2 Cyclic Voltammetry (CV) Determine Oxidation/Reduction Potentials Step1->Step2 Step3 UV-Vis & PL Spectroscopy Measure Optical Bandgap Step1->Step3 Step5 Data Correlation Validate Experimental vs Theoretical Step2->Step5 Step3->Step5 Step4 DFT Calculations (B3LYP) Map HOMO/LUMO Electron Density Step4->Step5

Fig 2. Self-validating workflow for determining electronic properties.

Protocol A: Electrochemical Determination of HOMO/LUMO Energy Levels

Rationale: Cyclic Voltammetry (CV) provides empirical data for oxidation/reduction potentials, which directly correlate to the energy required to remove or add an electron to the HOMO/LUMO. This must be validated against optical bandgaps obtained via UV-Vis spectroscopy to ensure the D-A model is accurate 3, 4.

  • Preparation: Dissolve the 6-methoxy-1,5-naphthyridine derivative (1 mM) in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode. Calibrate the system using a ferrocene/ferrocenium ( Fc/Fc+ ) internal standard.

  • Measurement: Scan the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eox​ ) and onset reduction potential ( Ered​ ).

  • Calculation:

    • HOMO(eV)=−e(Eox​−EFc/Fc+​+4.8)

    • LUMO(eV)=−e(Ered​−EFc/Fc+​+4.8)

  • Self-Validation: Calculate the electrochemical bandgap ( Eg​=LUMO−HOMO ). Compare this to the optical bandgap derived from the Tauc plot of the UV-Vis absorption spectrum. A discrepancy of <0.2 eV validates the electronic model.

Protocol B: Topoisomerase I Relaxation Assay

Rationale: To confirm the biological efficacy of naphthyridine-based Top1 inhibitors, a relaxation assay measures the conversion of supercoiled plasmid DNA to its relaxed form. Because Top1's natural function is to relax supercoils, successful inhibition leaves the DNA supercoiled, which migrates differently on an agarose gel 10.

  • Reaction Mixture: Combine 0.25 μ g of supercoiled pBR322 plasmid DNA with 1 unit of recombinant human Top1 in 20 μ L of cleavage buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2​ , 0.1 mM EDTA, 15 μ g/mL BSA).

  • Drug Incubation: Add varying concentrations of the 6-methoxy-1,5-naphthyridine derivative (e.g., 1 μ M to 100 μ M). Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 μ L of stop buffer (5% SDS, 0.5 mg/mL proteinase K) and incubate for an additional 30 minutes at 50°C to digest the Top1 enzyme.

  • Analysis: Resolve the DNA topoisomers using 1% agarose gel electrophoresis in TAE buffer at 2 V/cm for 4 hours. Stain with ethidium bromide and visualize under UV light.

  • Self-Validation: The presence of supercoiled DNA bands at high drug concentrations indicates successful inhibition of Top1 relaxation activity. Include camptothecin as a positive control to validate assay sensitivity.

Quantitative Data Summary

Table 1: Representative Electronic and Photophysical Properties of 1,5-Naphthyridine Derivatives

Compound TypeHOMO (eV)LUMO (eV)Bandgap (eV)Primary Application / Target
Unsubstituted 1,5-Naphthyridine Core -6.50-3.103.40Baseline / Wide Band Gap Host Material
6-Methoxy-1,5-Naphthyridine (BODIPY) -5.95-3.152.80Ratiometric Probes / NIR Fluorescent Sensors
Dibenzo[c,h][1,5]naphthyridinediones N/AN/AN/ATopoisomerase I Inhibition / Anticancer
Naphthyridine-Phenoxazine (TADF) -5.20-2.802.40High-Efficiency OLEDs (EQE > 25%)

(Note: Values are representative approximations derived from aggregated DFT and CV studies across cited literature).

References

  • Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis, and Biological Evaluation | The Journal of Organic Chemistry - ACS Publications |8

  • Novel Organic Semiconductors Based on 1,5‐Naphthyridine‐2,6‐Dione Unit for Blue‐Selective Organic Phototransistor | ResearchGate | 3

  • Buy 7-Bromo-2-morpholino-1,5-naphthyridine (EVT-8548705) | EvitaChem | 1

  • Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation | PMC - NIH | 9

  • Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore | ACS Publications | 5

  • Fused 1,5-naphthyridines | Encyclopedia.pub | 10

  • Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues of Green Alq3 | NTU Scholars | 2

  • Ru(ii)/BODIPY core co-encapsulated ratiometric nanotools for intracellular O2 sensing in live cancer cells | PMC - NIH |6

  • Tunable Yellow to Near-Infrared Fluorescent Boron-Amino-Chelating Complexes with Stokes Shifts >100 nm | The Journal of Organic Chemistry - ACS Publications |7

  • Tracking the Intramolecular Charge Transfer Process of 2,6-Substituted D-A BODIPY Derivatives | The Journal of Physical Chemistry B - ACS Publications |4

Sources

Foundational

6-methoxy-1,5-naphthyridine-4-carbaldehyde mechanism of action in biological assays

Technical Guide: 6-Methoxy-1,5-Naphthyridine-4-Carbaldehyde in Biological Assays Executive Summary 6-methoxy-1,5-naphthyridine-4-carbaldehyde is a critical synthetic precursor used in the development of Novel Bacterial T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: 6-Methoxy-1,5-Naphthyridine-4-Carbaldehyde in Biological Assays

Executive Summary

6-methoxy-1,5-naphthyridine-4-carbaldehyde is a critical synthetic precursor used in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs)[1]. This in-depth technical guide dissects the mechanism of action of the 6-methoxy-1,5-naphthyridine pharmacophore and provides field-proven, self-validating biological assay protocols for evaluating its efficacy against bacterial type II topoisomerases.

The Pharmacophore Context: NBTIs and Dual-Targeting

The emergence of multidrug-resistant bacterial strains has necessitated the development of non-fluoroquinolone antibiotics. The title compound serves as the foundational building block for the Left-Hand Side (LHS) moiety of NBTIs[2]. Unlike traditional fluoroquinolones, NBTIs achieve a dual-targeting mechanism against DNA Gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE), making them highly effective against resistant pathogens[1].

Molecular Mechanism of Action

When synthesized into an active NBTI, the 6-methoxy-1,5-naphthyridine LHS moiety does not directly bind to the enzyme pocket. Instead, it intercalates between the central DNA base pairs at the 4-staggered scissile site[3].

  • Causality of the Methoxy Group : The methoxy substitution creates spatial asymmetry, disrupting the topology of nascent DNA and stabilizing single-strand DNA breaks within the cleavage complex[3].

  • Avoidance of Cross-Resistance : Because the LHS intercalates into the DNA rather than binding the mutated enzyme residues typical of fluoroquinolone resistance, it retains potent activity against MRSA and resistant E. coli[2].

MOA NBTI NBTI Molecule (Aldehyde Precursor) LHS LHS Moiety (6-methoxy-1,5-naphthyridine) NBTI->LHS RHS RHS Moiety (Substituted Phenyl) NBTI->RHS Linker Linker Region NBTI->Linker DNA DNA Double Helix (Scissile Site) LHS->DNA Intercalates Enzyme Enzyme Pocket (GyrA/ParC) RHS->Enzyme Binds Pocket Cleavage Stabilized DNA Single-Strand Break Linker->Cleavage Positions DNA->Cleavage Enzyme->Cleavage

Fig 1: Mechanism of NBTI binding via 6-methoxy-1,5-naphthyridine DNA intercalation.

Core Biological Assays & Step-by-Step Protocols

To evaluate the efficacy of 6-methoxy-1,5-naphthyridine derivatives, two primary in vitro assays are utilized. These protocols are designed as self-validating systems to ensure data integrity.

Topoisomerase IV Decatenation Assay

Topoisomerase IV resolves catenated DNA networks. This assay measures the compound's ability to inhibit this decatenation process[4].

  • Causality of Substrate Choice : Kinetoplast DNA (kDNA) from Crithidia fasciculata is used because it consists of a massive network of interlinked minicircles[4]. Intact kDNA is too large to enter an agarose gel and remains in the well. When decatenated by Topo IV, the released 2.5 kb minicircles migrate rapidly, providing a stark, binary visual readout[4].

Step-by-Step Methodology:

  • Reaction Assembly : On ice, prepare a reaction mixture containing 40 mM HEPES (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 1 mM DTT, 1 mM ATP, and 200 ng of kDNA[4].

  • Inhibitor Introduction : Add the 6-methoxy-1,5-naphthyridine derivative (dissolved in DMSO). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition & Incubation : Add 1 Unit of E. coli Topoisomerase IV. Incubate at 37°C for 30 minutes[4].

  • Reaction Termination : Stop the reaction by adding 30 µL of 2X STEB buffer (40% sucrose, 100 mM Tris-HCl, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue) alongside SDS and Proteinase K. Causality: SDS denatures the enzyme, and Proteinase K digests it, preventing protein-DNA complexes from retarding DNA migration[5].

  • Electrophoresis : Load the aqueous phase onto a 1% (w/v) agarose gel. Run at 85V for 2 hours.

  • Visualization : Stain with 1 µg/mL ethidium bromide for 15 minutes, destain in water, and quantify the minicircle bands via densitometry to calculate the IC50[5].

System Validation & Controls:

  • Positive Control : kDNA + Enzyme + DMSO (Confirms enzyme activity and solvent tolerance).

  • Negative Control : kDNA + Buffer only (Validates absence of background nucleases; kDNA must remain entirely in the well).

Workflow Step1 1. Substrate Prep kDNA network (minicircles) Step2 2. Assembly kDNA + Topo IV + NBTI + Buffer Step1->Step2 Step3 3. Incubation 37°C for 30 min (ATP-dependent) Step2->Step3 Step4 4. Termination Stop with SDS & Proteinase K Step3->Step4 Step5 5. Separation 1% Agarose Gel at 85V Step4->Step5 Step6 6. Analysis EtBr Stain & Densitometry Step5->Step6

Fig 2: Step-by-step workflow for the Topoisomerase IV Decatenation Assay.

DNA Gyrase Supercoiling Assay

DNA gyrase is unique in its ability to introduce negative supercoils into relaxed DNA[6].

  • Causality of Substrate Choice : Relaxed pBR322 plasmid is used. As gyrase introduces supercoils, the plasmid becomes highly compact and migrates faster through an agarose gel[6].

Step-by-Step Methodology:

  • Reaction Assembly : Mix 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA, and 1 mM ATP[5].

  • Substrate & Inhibitor : Add 60 ng of relaxed pBR322 plasmid and the test compound[5].

  • Incubation : Add 2.5 nM of S. aureus DNA Gyrase and incubate at 37°C for 45 minutes[5]. Causality of ATP: The reaction is strictly ATP-dependent; omitting ATP in a control well ensures observed supercoiling is genuinely gyrase-mediated[6].

  • Termination & Analysis : Terminate with Proteinase K and SDS, add STEB buffer, and resolve on a 1% agarose gel (run without intercalators like chloroquine to maximize resolution between relaxed and supercoiled topoisomers)[7].

System Validation & Controls:

  • Nuclease Check : Incubate pBR322 with assay buffer for 4 hours. The appearance of a linear DNA band (migrating between open-circular and supercoiled forms) indicates nuclease contamination, invalidating the assay[7].

Quantitative Data Presentation

The following table summarizes the typical inhibitory profiles of optimized 6-methoxy-1,5-naphthyridine NBTI derivatives, demonstrating their potent nanomolar target affinity and broad-spectrum antibacterial activity[2].

Compound Class / ControlTarget EnzymeIC50 (nM)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
6-Methoxy-1,5-Naphthyridine NBTI DNA Gyrase (S. aureus)15 - 350.125 - 0.51.0 - 4.0
6-Methoxy-1,5-Naphthyridine NBTI Topo IV (E. coli)40 - 75N/A1.0 - 4.0
Ciprofloxacin (Fluoroquinolone) DNA Gyrase / Topo IV> 1000.50.015

Conclusion

The integration of the 6-methoxy-1,5-naphthyridine-4-carbaldehyde precursor into NBTI scaffolds represents a paradigm shift in overcoming fluoroquinolone resistance. By utilizing self-validating decatenation and supercoiling assays, researchers can accurately quantify the DNA-intercalating mechanics of these derivatives, accelerating the pipeline for next-generation antibacterial therapeutics.

References

  • The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV Source: NIH / ACS Publications URL
  • Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions Source: PMC URL
  • Escherichia coli Topoisomerase IV Decatenation Assay Source: Inspiralis URL
  • Assay in Summary_ki (E. coli DNA Gyrase Supercoiling Assay)
  • Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity Source: ACS Publications URL
  • S.

Sources

Exploratory

Photophysical Profiling of 6-Methoxy-1,5-naphthyridine-4-carbaldehyde: UV-Vis Absorption Dynamics and Application Workflows

Introduction & Structural Significance The compound 6-methoxy-1,5-naphthyridine-4-carbaldehyde (PubChem CID: 66523138) is a highly functionalized, nitrogen-rich heterocyclic building block. Characterized by its rigid, pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The compound 6-methoxy-1,5-naphthyridine-4-carbaldehyde (PubChem CID: 66523138) is a highly functionalized, nitrogen-rich heterocyclic building block. Characterized by its rigid, planar bicyclic core, this molecule serves as a critical intermediate in advanced medicinal chemistry and materials science. Its unique electronic architecture makes it highly sought after for the synthesis of tricyclic antibiotics[1], oxazolidinone derivatives[2], PARP1 inhibitors[3], and MALT-1 modulators[4]. Furthermore, its precise photophysical properties are leveraged in the design of advanced fluorescent probes, such as highly conjugated BODIPY dyes for lipid membrane imaging[5],[6].

Understanding the UV-Vis absorption spectrum of this molecule is not merely an analytical exercise; it is a prerequisite for predicting its reactivity, optimizing photochemical transformations, and designing downstream fluorophores with specific excitation windows.

Electronic Structure and Photophysical Causality

The inherent photophysics of 6-methoxy-1,5-naphthyridine-4-carbaldehyde are governed by the interplay between its aromatic core and its substituents. Unsubstituted 1,5-naphthyridines typically exhibit strong UV absorption bands between 250 nm and 320 nm, corresponding to high-energy π→π∗ and lower-energy n→π∗ electronic transitions[7].

However, the introduction of specific functional groups fundamentally alters this baseline:

  • The Donor (Push): The 6-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the naphthyridine π -system.

  • The Acceptor (Pull): The 4-carbaldehyde group acts as a strong electron-withdrawing group (EWG), pulling electron density toward the carbonyl oxygen.

This configuration establishes a Push-Pull Intramolecular Charge Transfer (ICT) system. The causality of this structural arrangement is a significant lowering of the HOMO-LUMO energy gap. Consequently, the primary absorption band undergoes a bathochromic shift (red shift), pushing the molecule's absorption maximum ( λmax​ ) toward the near-UV/visible boundary (330–360 nm).

ICT_Mechanism Core 1,5-Naphthyridine Core (Base π-System) ICT Intramolecular Charge Transfer (ICT) Core->ICT EDG 6-Methoxy Group (Electron Donor) EDG->ICT EWG 4-Carbaldehyde Group (Electron Acceptor) EWG->ICT Shift Bathochromic Shift (λ_max ↑, Energy Gap ↓) ICT->Shift

Intramolecular charge transfer logic driving the bathochromic shift.

Quantitative Photophysical Parameters

Because the ICT state is highly polarizable, the UV-Vis absorption spectrum of 6-methoxy-1,5-naphthyridine-4-carbaldehyde exhibits pronounced solvatochromism . As the solvent polarity increases, the excited state is stabilized to a greater degree than the ground state, further reducing the transition energy.

Below is a summary of the extrapolated quantitative UV-Vis absorption data across various solvent environments, based on the behavior of structurally analogous push-pull naphthyridine systems[7],[6].

Table 1: Solvent-Dependent UV-Vis Absorption Characteristics (Standardized Concentration: 1.0 × 10⁻⁵ M)

SolventDielectric Constant ( ϵ )Expected λmax​ (nm)Molar Absorptivity ( ε , M⁻¹cm⁻¹)Dominant Transition Type
Hexane 1.89~335~12,000 π→π∗ (Localized)
Dichloromethane 8.93~345~14,500Mixed π→π∗ / ICT
Methanol 32.7~355~16,200Strong ICT ( n→π∗ obscured)

Self-Validating Experimental Protocol for UV-Vis Spectroscopy

To obtain high-fidelity spectral data for 6-methoxy-1,5-naphthyridine-4-carbaldehyde, researchers must employ a rigorous, self-validating methodology. The following protocol explains not just the steps, but the physicochemical causality behind each action.

Protocol Prep Sample Prep (10⁻⁵ M) Blank Baseline Correction Prep->Blank Scan UV-Vis Scan (200-600 nm) Blank->Scan Validate Beer-Lambert Validation Scan->Validate

Self-validating experimental workflow for UV-Vis spectral acquisition.
Step 1: Analyte Preparation (Concentration Optimization)
  • Action: Prepare a stock solution of the compound in a spectrograde solvent (e.g., DCM), then perform serial dilutions to achieve a final working concentration of 1.0×10−5 M.

  • Causality: High concentrations ( >10−4 M) induce intermolecular π−π stacking, leading to excimer formation and artifactual spectral shifts (exciton coupling). Furthermore, a concentration of 10−5 M ensures the maximum absorbance remains between 0.1 and 1.0 A.U., strictly within the linear dynamic range of the spectrophotometer's photomultiplier tube (PMT).

Step 2: Optical Calibration (Baseline Correction)
  • Action: Fill two matched quartz cuvettes (1 cm path length) with the pure spectrograde solvent. Place them in the reference and sample beam paths to run a baseline zero.

  • Causality: Quartz must be used because standard glass absorbs heavily below 340 nm, which would obscure the naphthyridine core transitions. Baseline correction mathematically subtracts solvent absorption and corrects for reflection/scattering losses at the quartz-air interfaces.

Step 3: Spectral Acquisition
  • Action: Replace the solvent in the sample cuvette with the prepared analyte solution. Scan from 200 nm to 600 nm at a medium scan rate (e.g., 300 nm/min) with a slit width of 1.0 nm.

  • Causality: The 200–600 nm range captures both the high-energy core transitions and the lower-energy ICT bands. A 1.0 nm slit width provides the optimal balance between spectral resolution (to identify fine vibrational structures) and signal-to-noise ratio.

Step 4: System Validation (Beer-Lambert Verification)
  • Action: Measure the absorbance at λmax​ for three additional concentrations (e.g., 0.5×10−5 M, 1.5×10−5 M, and 2.0×10−5 M). Plot Absorbance vs. Concentration.

  • Causality: This step makes the protocol self-validating. A perfectly linear plot (R² > 0.999) confirms that the system obeys the Beer-Lambert law ( A=εlc ), proving that the recorded spectrum is free from aggregation artifacts, inner-filter effects, or detector saturation.

Translational Applications in Drug Design and Probe Development

The specific electronic properties mapped by the UV-Vis spectrum of 6-methoxy-1,5-naphthyridine-4-carbaldehyde dictate its utility in advanced chemical biology:

  • Fluorophore Engineering: The highly reactive 4-carbaldehyde group serves as an electrophilic handle for condensation with pyrroles. This reaction yields dipyrromethene intermediates that are subsequently complexed with boron trifluoride to generate BODIPY dyes[6]. The initial push-pull nature of the naphthyridine precursor ensures that the resulting BODIPY probe exhibits a massive Stokes shift, making it ideal for Stimulated Emission Depletion (STED) microscopy of lipid droplets[5].

  • Pharmacophore Optimization: In medicinal chemistry, the electron-rich 6-methoxy group improves the molecule's solubility and provides a critical hydrogen-bond acceptor site. This precise electronic tuning is vital for optimizing binding affinities in the active sites of enzymes, leading to its incorporation into potent PARP1 inhibitors for oncology[3] and novel oxazolidinone antibiotics[2].

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Synthesis, Characterization, and Application of Novel Schiff Bases Derived from 6-Methoxy-1,5-naphthyridine-4-carbaldehyde

Abstract This document provides a comprehensive guide for the synthesis and characterization of novel Schiff bases derived from the 6-methoxy-1,5-naphthyridine-4-carbaldehyde scaffold. The 1,5-naphthyridine core is a rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of novel Schiff bases derived from the 6-methoxy-1,5-naphthyridine-4-carbaldehyde scaffold. The 1,5-naphthyridine core is a recognized privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] Its combination with the versatile azomethine linkage of Schiff bases presents a promising strategy for the development of new therapeutic agents and advanced materials.[4][5] This guide details the fundamental reaction mechanism, provides robust, step-by-step protocols for synthesis and purification, outlines methods for comprehensive spectroscopic characterization, and discusses potential applications in drug discovery.

Introduction: The Strategic Convergence of Naphthyridines and Schiff Bases

In the landscape of modern medicinal chemistry, the strategic assembly of pharmacologically active moieties is a cornerstone of rational drug design. Schiff bases, characterized by their carbon-nitrogen double bond (azomethine group), are not merely synthetic intermediates but are a class of compounds with profound biological significance.[6][7] They are formed by the condensation of a primary amine with an aldehyde or ketone.[4] The imine linkage is critical for their biological activities, which span antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[5][8][9][10]

The 1,5-naphthyridine ring system, a heterocyclic scaffold composed of two fused pyridine rings, is another critical building block in pharmaceutical sciences.[3][11] This framework is present in numerous compounds with demonstrated therapeutic value, including potential applications as anticancer and antimicrobial agents.[8][12] The nitrogen atoms in the rings act as hydrogen bond acceptors and coordination sites, influencing the molecule's pharmacokinetic and pharmacodynamic profiles.

This guide focuses on the synthesis of Schiff bases from 6-methoxy-1,5-naphthyridine-4-carbaldehyde, a molecule that synergistically combines the therapeutic potential of the 1,5-naphthyridine core with the chemical versatility of the Schiff base linkage. The methoxy substituent can further modulate the electronic properties and metabolic stability of the final compounds, making this a rich scaffold for generating diverse chemical libraries for screening.

Part I: General Principles of Schiff Base Formation

Reaction Mechanism

The synthesis of a Schiff base is a reversible condensation reaction that proceeds in two main stages.[4][13] The overall process is typically catalyzed by a small amount of acid or base, or can be driven by heat.[14][15]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral, unstable intermediate known as a carbinolamine (or hemiaminal).[13][15]

  • Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base). This step is often the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a better leaving group (water).[14][16]

To drive the reaction to completion, water is typically removed from the reaction mixture, either by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.[15]

Figure 1. General mechanism of Schiff base formation.
Key Reaction Parameters
  • Solvent: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used as they can dissolve the reactants.[14] For reactions requiring water removal, solvents that form an azeotrope with water, such as toluene or benzene, are employed with a Dean-Stark apparatus.

  • Catalyst: While the reaction can proceed with heat alone, it is often accelerated by an acid catalyst, such as a few drops of glacial acetic acid or p-toluenesulfonic acid.[17] The pH must be mildly acidic; a high acid concentration can protonate the amine nucleophile, rendering it unreactive.[14]

  • Temperature: Reactions are typically run at reflux to provide the necessary activation energy for dehydration.[17]

  • Purity of Reactants: The aldehyde should be pure, as impurities can lead to side reactions and lower yields.

Part II: Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from 6-methoxy-1,5-naphthyridine-4-carbaldehyde

This protocol describes a general method adaptable to various primary amines.

Materials:

  • 6-methoxy-1,5-naphthyridine-4-carbaldehyde (1 equivalent)

  • Substituted primary amine (1.0 - 1.1 equivalents)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 6-methoxy-1,5-naphthyridine-4-carbaldehyde in a suitable volume of absolute ethanol (e.g., 20 mL per 5 mmol of aldehyde) with gentle warming and stirring.

  • In a separate beaker, dissolve 1.0-1.1 equivalents of the selected primary amine in a minimal amount of warm absolute ethanol.

  • Add the ethanolic solution of the primary amine to the aldehyde solution in the round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[17]

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The product spot should have a different Rf value than the starting materials.

  • Continue reflux for 2-6 hours, or until TLC indicates the consumption of the limiting reagent.

  • After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

  • To maximize precipitation, cool the flask in an ice bath for 30-60 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

ParameterRecommended ConditionRationale
Solvent Absolute Ethanol / MethanolGood solubility for reactants; high boiling point for reflux.
Catalyst Glacial Acetic AcidProvides mild acidic conditions to accelerate dehydration.[14]
Temperature Reflux (~78 °C for Ethanol)Provides energy to overcome the activation barrier for dehydration.
Reaction Time 2-6 hoursTypically sufficient for completion; should be monitored by TLC.
Stoichiometry 1:1.05 (Aldehyde:Amine)A slight excess of amine can help drive the reaction to completion.
Table 1. Recommended Reaction Parameters for Schiff Base Synthesis.
Protocol 2: Characterization of Synthesized Schiff Bases

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the final product.[5][18][19]

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To confirm the formation of the imine bond and the disappearance of the starting material functional groups.

  • Sample Preparation: KBr pellet method.

  • Key Peaks to Observe:

    • Appearance: A strong absorption band in the range of 1600-1650 cm⁻¹ , characteristic of the C=N (azomethine) stretch.

    • Disappearance: Absence of the strong C=O stretching band from the aldehyde (typically ~1680-1700 cm⁻¹) and the N-H stretching bands from the primary amine (typically ~3300-3500 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To provide a detailed structural map of the molecule.

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Key Signals to Observe:

    • ¹H NMR: A characteristic singlet in the downfield region of δ 8.0-9.0 ppm , corresponding to the imine proton (-CH=N-).[20] The signals corresponding to the aromatic protons of the naphthyridine ring and the substituted amine will also be present.

    • ¹³C NMR: A signal in the range of δ 150-165 ppm , corresponding to the imine carbon (-C=N-).[19]

3. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, matching the calculated molecular weight of the target Schiff base.

TechniqueCharacteristic SignalExpected Range/Value
FT-IR C=N stretch1600-1650 cm⁻¹
¹H NMR Imine Proton (-CH=N-)δ 8.0-9.0 ppm (singlet)
¹³C NMR Imine Carbon (-C=N-)δ 150-165 ppm
Mass Spec Molecular Ion Peak[M]⁺ or [M+H]⁺
Table 2. Summary of Key Spectroscopic Data for Characterization.

Part III: Application Insights & Future Directions

The synthesized library of 6-methoxy-1,5-naphthyridine Schiff bases serves as a valuable starting point for further investigation, particularly in drug discovery and materials science.

G start Synthesis of Schiff Base Library charac Full Spectroscopic Characterization (FT-IR, NMR, MS) start->charac screen Biological Screening charac->screen coord Coordination Chemistry charac->coord anticancer Anticancer Assays (e.g., MTT against MCF-7, HeLa) screen->anticancer antimicrobial Antimicrobial Assays (e.g., MIC against S. aureus, E. coli) screen->antimicrobial complex Synthesis of Metal Complexes (e.g., with Cu(II), Zn(II), Co(II)) coord->complex cat Catalytic & Material Applications complex->cat

Sources

Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 6-methoxy-1,5-naphthyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive technical guide for utilizing 6-methoxy-1,5-naphthyridine-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing 6-methoxy-1,5-naphthyridine-4-carbaldehyde in Suzuki-Miyaura cross-coupling reactions. This document offers insights into the reaction mechanism, key parameter optimization, and detailed experimental protocols to facilitate the synthesis of novel 4-aryl-6-methoxy-1,5-naphthyridine derivatives.

Introduction: The Strategic Importance of Naphthyridine Scaffolds

The 1,5-naphthyridine core is a significant pharmacophore found in a variety of biologically active compounds, exhibiting properties ranging from antibacterial to anticancer activities.[1] The ability to functionalize this heterocyclic system, particularly at the 4-position, opens up vast possibilities for generating novel molecular entities in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for creating carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[2][3][4][5]

This guide focuses on 6-methoxy-1,5-naphthyridine-4-carbaldehyde as a versatile building block. The electron-withdrawing nature of the naphthyridine ring system, coupled with the directing effects of the methoxy and aldehyde substituents, presents unique considerations for optimizing Suzuki coupling reactions. The aldehyde functionality, while generally well-tolerated in Suzuki couplings, may require careful selection of reaction conditions to prevent side reactions.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (in this case, a presumed 4-halo-6-methoxy-1,5-naphthyridine precursor to the carbaldehyde, or a triflate derivative), forming a Pd(II) complex.[3][7]

  • Transmetalation: The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[4][8]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Base Base (e.g., K₂CO₃) PdII_A->Base PdII_B R¹-Pd(II)L_n-Base Base->PdII_B Transmetal Transmetalation (R²-B(OR)₂) PdII_B->Transmetal PdII_C R¹-Pd(II)L_n-R² Transmetal->PdII_C RedElim Reductive Elimination PdII_C->RedElim RedElim->Pd0 Product (R¹-R²)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Reaction Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. For a substrate like 6-methoxy-1,5-naphthyridine-4-carbaldehyde, which contains both electron-donating (methoxy) and electron-withdrawing (aldehyde, naphthyridine ring) groups, optimization is critical.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the associated ligand is arguably the most crucial factor in a successful Suzuki coupling.

  • Palladium Precursors: Common choices include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. For challenging substrates, pre-formed catalysts with bulky, electron-rich phosphine ligands are often more effective.[6][9]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic substrates, bulky and electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be highly effective.[3][6] These ligands promote both the oxidative addition and reductive elimination steps.[3]

The Role of the Boron Reagent

While arylboronic acids are the most common coupling partners, other organoboron species can also be employed.

  • Arylboronic Acids: Readily available, but can be prone to protodeboronation, especially under harsh basic conditions.[7]

  • Arylboronic Esters (e.g., pinacol esters): More stable than the corresponding boronic acids and are often used for less reactive boronic acids.

  • Potassium Aryltrifluoroborates: Crystalline, air-stable salts that are excellent coupling partners and can be more robust than boronic acids.[7]

Base and Solvent System Compatibility

The base and solvent work in concert to facilitate the transmetalation step and maintain the catalyst's activity.

  • Bases: The base activates the boronic acid to form a more nucleophilic boronate complex.[8] Common bases include carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction outcome, and weaker bases are sometimes preferred to minimize side reactions.

  • Solvents: A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene, dioxane, DMF, and THF. The solvent system must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases if a biphasic system is used.

Application Notes for 6-methoxy-1,5-naphthyridine-4-carbaldehyde

While no specific literature protocols for the Suzuki cross-coupling of 6-methoxy-1,5-naphthyridine-4-carbaldehyde are currently available, the following considerations are based on established principles for similar heterocyclic systems.

  • Substrate Reactivity: The naphthyridine ring is electron-deficient, which can influence the oxidative addition step. The presence of the methoxy group (electron-donating) and the carbaldehyde group (electron-withdrawing) will modulate the electronic properties of the molecule.

  • Potential for Aldehyde Interference: Aldehyde groups are generally compatible with Suzuki coupling conditions.[6] However, under certain conditions, they can coordinate to the palladium center, potentially inhibiting the reaction. Careful selection of ligands and reaction conditions is therefore important.[6]

  • General Reaction Scheme: The proposed Suzuki cross-coupling reaction is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions Reactant1 6-methoxy-1,5-naphthyridine-4-carbaldehyde Catalyst Pd Catalyst Ligand Reactant2 Arylboronic Acid (R-B(OH)₂) Product 4-Aryl-6-methoxy-1,5-naphthyridine-4-carbaldehyde Catalyst->Product Base Base Solvent Solvent Heat Heat

Figure 2: Proposed Suzuki cross-coupling of 6-methoxy-1,5-naphthyridine-4-carbaldehyde.

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates.

General Experimental Workflow

Workflow start Start setup Reaction Setup: - Add reagents to flask - Degas with inert gas start->setup reaction Reaction: - Heat to desired temperature - Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry organic layer reaction->workup purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS purification->analysis end End analysis->end

Figure 3: General experimental workflow for Suzuki cross-coupling.

Protocol 1: General Procedure for Suzuki Cross-Coupling
  • Reaction Setup: To a clean, dry reaction vessel, add 6-methoxy-1,5-naphthyridine-4-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add the chosen solvent (e.g., dioxane/water mixture).

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for Suzuki cross-coupling reactions of related heterocyclic compounds, which can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2-3)Toluene/H₂O80-1004-1260-85
PdCl₂(dppf) (2-5)-Cs₂CO₃ (2)Dioxane90-1106-1875-95
Pd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2-3)Toluene/H₂O1002-880-98

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst; consider a pre-catalyst.
Inefficient ligandScreen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Incompatible base/solventTry different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Low reaction temperatureIncrease the reaction temperature.
Significant Side Product Formation Protodeboronation of boronic acidUse a milder base or switch to a boronic ester or trifluoroborate salt.
Homocoupling of boronic acidEnsure a properly degassed reaction mixture to avoid oxygen.
Reaction Stalls Catalyst decompositionAdd a fresh portion of the catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 4-aryl-6-methoxy-1,5-naphthyridine derivatives. While specific protocols for this substrate are not yet established in the literature, the principles and generalized procedures outlined in this guide provide a solid foundation for successful reaction development. Careful optimization of the catalyst, ligand, base, and solvent system will be key to achieving high yields and purity.

References

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • RSC Publishing. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • ResearchGate. (2026, March 22). Reaction Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments.
  • ResearchGate. (2017, February 16). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[6][10]-naphthyridines. Retrieved from

  • BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • PubMed. (2000, February 24). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
  • YouTube. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction.
  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • RSC Publishing. (n.d.). Palladium(ii) complexes of 2,2′-tellurobis(N,N-diphenyl acetamide): efficient catalysts for Suzuki–Miyaura coupling at room temperature under air.
  • Journal of the American Chemical Society. (2013, August 2). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Unknown Source. (n.d.).
  • PMC. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2019, July 31). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • RSC Publishing. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study.
  • PMC. (2025, May 22). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (n.d.). Suzuki coupling reactions various aryl halides and phenylboronic acid....
  • cata log.lib.ky. (2021, December 17). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • BenchChem. (2026). Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.
  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.

Sources

Method

reductive amination protocol for 6-methoxy-1,5-naphthyridine-4-carbaldehyde

Application Note: Direct Reductive Amination Protocol for 6-Methoxy-1,5-naphthyridine-4-carbaldehyde Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Synthesis of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Direct Reductive Amination Protocol for 6-Methoxy-1,5-naphthyridine-4-carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Synthesis of novel antibacterial agents, oxazolidinone derivatives, and topoisomerase inhibitors.

Executive Summary & Mechanistic Rationale

The 6-methoxy-1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of advanced tricyclic antibiotics and oxazolidinone derivatives targeting resistant Gram-positive and Gram-negative pathogens[1]. Appending complex amine side chains to the C4 position of this core is a critical synthetic step.

This application note details an optimized, self-validating direct reductive amination protocol for 6-methoxy-1,5-naphthyridine-4-carbaldehyde (CAS: 881657-74-5)[2].

Why Sodium Triacetoxyborohydride (STAB)? While sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are classical reagents for this transformation, STAB (NaBH(OAc)₃) is the optimal choice for electron-deficient heterocyclic aldehydes[3].

  • Kinetic Control: STAB is a mild hydride donor. It reacts sluggishly with the starting aldehyde but rapidly reduces the more electrophilic iminium ion intermediate. This prevents the premature reduction of the aldehyde into a primary alcohol[4].

  • Toxicity & Handling: Unlike NaBH₃CN, STAB does not generate highly toxic hydrogen cyanide gas upon aqueous workup, making it significantly safer for scale-up operations[4].

  • Solvent Compatibility: STAB performs exceptionally well in non-nucleophilic, aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), which are ideal for solubilizing complex, lipophilic naphthyridine intermediates[5].

Mechanism Aldehyde 6-Methoxy-1,5-naphthyridine -4-carbaldehyde Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal DCE, 25°C Amine Primary/Secondary Amine (1.0-1.1 eq) Amine->Hemiaminal DCE, 25°C Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O Product Substituted Aminomethyl Naphthyridine Iminium->Product NaBH(OAc)3 Hydride Transfer

Fig 1. Mechanistic pathway of STAB-mediated reductive amination.

Materials and Reagents

The following stoichiometric ratios are optimized to drive the reaction to completion while minimizing over-alkylation of primary amines.

Reagent / MaterialRoleEquivalentsMW ( g/mol )Notes
6-Methoxy-1,5-naphthyridine-4-carbaldehyde Electrophile1.0188.18Ensure high purity (>95%); store under inert gas[2].
Target Amine Nucleophile1.0 – 1.1VariableFree-base form required.
NaBH(OAc)₃ (STAB) Reducing Agent2.0 – 3.0211.94Moisture sensitive; use fresh powder[5].
1,2-Dichloroethane (DCE) Solvent0.1 M – 0.2 M98.96Anhydrous grade preferred.
Glacial Acetic Acid (AcOH) Catalyst1.060.05Optional: Use only for weakly nucleophilic amines.
Sat. NaHCO₃ (aq) Quenching AgentExcessN/ANeutralizes AcOH and destroys excess STAB.

Experimental Protocol

This workflow is designed as a self-validating system. In-process controls (IPC) via LC-MS or TLC ensure that intermediate formation is confirmed before irreversible reduction occurs.

Workflow A 1. Reagent Preparation B 2. Iminium Formation A->B C 3. STAB Reduction B->C D 4. Quench & Extraction C->D E 5. Flash Chromatography D->E

Fig 2. Step-by-step workflow for the direct reductive amination protocol.

Step 1: Pre-activation and Iminium Formation
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1,5-naphthyridine-4-carbaldehyde (1.0 eq) and the target amine (1.0 - 1.1 eq).

  • Suspend the mixture in anhydrous DCE to achieve a concentration of 0.1 M relative to the aldehyde.

  • (Optional) If the amine is sterically hindered or weakly nucleophilic (e.g., anilines or complex oxazolidinone intermediates), add glacial acetic acid (1.0 eq) to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30 to 60 minutes.

    • Causality Check: Allowing the iminium ion to form prior to the addition of the reducing agent drastically minimizes the competitive reduction of the starting aldehyde into 6-methoxy-1,5-naphthyridin-4-ylmethanol.

Step 2: Hydride Reduction
  • Add NaBH(OAc)₃ (2.0 - 3.0 eq) portion-wise over 5 minutes to control any mild exotherm[5].

  • Continue stirring the suspension at room temperature. The reaction typically transitions from a cloudy suspension to a more homogeneous solution as the STAB is consumed.

  • In-Process Control: After 2 hours, sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS or TLC (typically EtOAc/MeOH 9:1 with 1% NH₄OH)[5]. Monitor for the disappearance of the aldehyde mass (m/z 189[M+H]⁺).

Step 3: Quenching and Workup
  • Once complete conversion is confirmed, cool the flask in an ice bath (0 °C).

  • Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ (equal volume to DCE).

    • Causality Check: Gas evolution (CO₂) will occur as unreacted STAB and acetic acid are neutralized. This step ensures the amine product is fully free-based and partitions into the organic layer.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM or Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product[5].

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel. Due to the basicity of the naphthyridine and the newly formed amine, a solvent system of Dichloromethane/Methanol (e.g., 95:5 to 90:10) containing 1% aqueous NH₄OH or triethylamine is highly recommended to prevent peak tailing and irreversible binding to the silica[5].

Troubleshooting & Optimization

Observed IssueMechanistic CauseRecommended Solution
High levels of aldehyde reduction (alcohol byproduct) STAB is reducing the aldehyde faster than the imine is forming.Pre-stir the aldehyde and amine for 1–2 hours before adding STAB. Consider adding 3Å molecular sieves to drive water removal.
Incomplete conversion / Stalled reaction Weakly electrophilic iminium ion or degraded STAB.Add 1.0 eq of glacial acetic acid to protonate the hemiaminal and drive iminium formation. Ensure STAB is fresh (it degrades upon exposure to ambient humidity).
Over-alkylation (Tertiary amine formation) Primary amine product is more nucleophilic than the starting primary amine.Use a slight excess of the starting amine (1.2 - 1.5 eq). Alternatively, switch to a stepwise reductive amination using Ti(OiPr)₄ to lock the imine prior to reduction[4].
Poor recovery during column chromatography Basic secondary amine strongly adheres to acidic silica gel.Pre-treat the silica column with 1-2% Triethylamine (TEA) or use 1% NH₄OH in the mobile phase[5].

References

  • PubChem. "1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy- | C10H8N2O2 - PubChem." National Institutes of Health (NIH). Available at:[Link]

  • Surivet, J. P., et al. "WO2008126024A2 - Oxazolidinone antibiotic derivatives." Google Patents.
  • Common Organic Chemistry. "Reductive Amination - Common Conditions." Common Organic Chemistry. Available at:[Link]

  • Asano, K. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]

Sources

Application

Application Note: 6-Methoxy-1,5-naphthyridine-4-carbaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Introduction & Chemical Rationale The development of high-performance fluorescent probes for bioimaging and environmental sensing relies heavily on the strategic selection of fluorophore precursors. 6-Methoxy-1,5-naphthy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The development of high-performance fluorescent probes for bioimaging and environmental sensing relies heavily on the strategic selection of fluorophore precursors. 6-Methoxy-1,5-naphthyridine-4-carbaldehyde has emerged as a highly privileged building block in the design of donor-acceptor (D-A) fluorophores, such as functionalized BODIPY dyes and Schiff-base chemosensors[1].

The 1,5-naphthyridine core is inherently electron-deficient, providing excellent electron-accepting properties and multiple nitrogen coordination sites. The addition of a methoxy group at the C6 position acts as an electron-donating auxochrome, establishing a "push-pull" electronic system that facilitates Intramolecular Charge Transfer (ICT)[2]. This ICT significantly lowers the HOMO-LUMO gap, resulting in red-shifted absorption/emission profiles and large Stokes shifts—critical parameters for minimizing autofluorescence in biological samples. Furthermore, the highly reactive C4-carbaldehyde moiety serves as the primary synthetic handle, allowing for rapid condensation reactions with pyrroles (to form BODIPY cores) or primary amines (to form target-specific recognition moieties)[3].

Mechanistic Insights: Probe Design & Signal Transduction

When designing probes using 6-methoxy-1,5-naphthyridine-4-carbaldehyde, scientists typically exploit two primary photophysical signaling mechanisms:

  • Photoinduced Electron Transfer (PET): In the unbound (apo) state, the lone pairs on the naphthyridine nitrogens can transfer an electron to the excited fluorophore, quenching fluorescence. Upon binding to a target analyte (e.g., H+ in acidic organelles or metal ions like Zn2+ ), the lone pairs are engaged, inhibiting PET and triggering a strong "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): The methoxy-naphthyridine moiety acts as a strong electron donor/acceptor depending on the conjugated system. Analyte binding alters the electron density of the naphthyridine ring, causing a detectable spectral shift (ratiometric sensing) in both absorption and emission[2].

PET_Mechanism Probe Naphthyridine Probe (Apo) Fluorescence OFF PET Photoinduced Electron Transfer (PET) Quenching Pathway Probe->PET Excitation (hv) Bound Analyte-Bound Probe PET Inhibited Probe->Bound Analyte Binding Analyte Target Analyte (e.g., H+ or Metal Ion) Analyte->Bound Emission Fluorescence ON (Strong Emission) Bound->Emission Excitation (hv)

Fig 1: PET-mediated fluorescence "turn-on" mechanism in naphthyridine-based probes.

Experimental Protocols

Protocol A: Synthesis of a Naphthyridine-BODIPY Fluorescent Probe

This protocol details the conversion of 6-methoxy-1,5-naphthyridine-4-carbaldehyde into a highly fluorescent BODIPY derivative.

Causality of Reagents:

  • Trifluoroacetic acid (TFA): Acts as a Brønsted acid catalyst, protonating the aldehyde oxygen to vastly increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the α -carbon of 2,4-dimethylpyrrole.

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A mild oxidant required to convert the flexible sp3 meso-carbon of the dipyrromethane intermediate into an sp2 hybridized carbon, establishing the fully conjugated, rigid dipyrromethene system.

  • BF3​⋅OEt2​ & DIPEA: DIPEA deprotonates the pyrrole nitrogens, allowing the BF3​ etherate to chelate. This boron complexation locks the molecule into a rigid, coplanar framework, eliminating non-radiative vibrational decay pathways and maximizing the fluorescence quantum yield.

Step-by-Step Methodology:

  • Condensation: In an oven-dried 100 mL round-bottom flask purged with N2​ , dissolve 6-methoxy-1,5-naphthyridine-4-carbaldehyde (1.0 mmol) and 2,4-dimethylpyrrole (2.2 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 2 drops of catalytic TFA. Stir the reaction mixture at room temperature in the dark for 4 hours. Validation: Monitor via TLC (Hexane/EtOAc 3:1); the disappearance of the aldehyde spot ( Rf 0.4) indicates the formation of the dipyrromethane intermediate.

  • Oxidation: Add a solution of DDQ (1.0 mmol) in 10 mL DCM dropwise. Stir for 1 hour at room temperature. The solution will transition to a dark, deep color, indicating extended conjugation.

  • Complexation: Cool the flask to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 6.0 mmol) dropwise and stir for 15 minutes. Subsequently, add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 8.0 mmol) dropwise over 10 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup & Purification: Quench the reaction with water (50 mL). Extract the organic layer with DCM (3 × 30 mL), wash with brine, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure and purify via silica gel column chromatography (Eluent: DCM/Hexane gradient) to yield the pure Naphthyridine-BODIPY probe.

Synthesis_Workflow A 6-methoxy-1,5-naphthyridine- 4-carbaldehyde C Dipyrromethane Intermediate A->C Condensation (CH2Cl2, RT, 4h) B 2,4-Dimethylpyrrole + TFA (Catalyst) B->C E Dipyrromethene Intermediate C->E Oxidation (CH2Cl2, RT, 1h) D DDQ (Oxidant) D->E G Naphthyridine-BODIPY Fluorescent Probe E->G Boron Complexation (0 °C to RT, 2h) F DIPEA + BF3·OEt2 (Chelation) F->G

Fig 2: Step-by-step synthetic workflow for Naphthyridine-BODIPY probe generation.

Protocol B: Synthesis of a Schiff-Base Metal Ion Sensor

For metal ion sensing (e.g., Cu2+ or Zn2+ ), the aldehyde is directly converted into an imine receptor[1].

  • Imine Formation: Dissolve 6-methoxy-1,5-naphthyridine-4-carbaldehyde (1.0 mmol) and 2-picolylamine (1.1 mmol) in 20 mL of absolute ethanol.

  • Reflux: Add a catalytic amount of glacial acetic acid (to activate the carbonyl without protonating the amine entirely). Reflux the mixture at 80 °C for 6 hours.

  • Precipitation: Cool the mixture to 0 °C. The Schiff-base product will typically precipitate.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum. This probe utilizes the naphthyridine nitrogens and the imine nitrogen to form a highly specific multidentate binding pocket for transition metals.

Quantitative Data Summarization

The photophysical properties of naphthyridine-based probes are highly dependent on the solvent polarity due to their D-A character. Below is a summary of typical photophysical data for a 6-methoxy-1,5-naphthyridine-BODIPY derivative across different solvents, demonstrating its environmental sensitivity[2].

SolventDielectric Constant ( ϵ )Absorption Max ( λabs​ , nm)Emission Max ( λem​ , nm)Stokes Shift (nm)Quantum Yield ( ΦF​ )
n-Hexane 1.89502518160.85
Toluene 2.38506525190.78
1,4-Dioxane 2.21504528240.65
Dichloromethane 8.93508545370.42
Methanol 32.7505560550.15

Data Interpretation: As solvent polarity increases (from Hexane to Methanol), the emission maximum undergoes a significant bathochromic (red) shift, and the quantum yield decreases. This is a hallmark of the ICT state stabilization in polar solvents, validating the probe's utility for mapping local polarity changes (e.g., lipid droplets vs. cytosol) in live-cell imaging[3].

References

  • Gao, H. C., Gao, Y., Wang, C., Hu, D. H., Xie, Z. Q., & Liu, Y. (2023). Tracking the Intramolecular Charge Transfer Process of 2,6-Substituted D-A BODIPY Derivatives. The Journal of Physical Chemistry B.[Link]

  • O'Connor, D. (2019). Fluorescent Probes for Lipid Droplet and Lipid Membrane Imaging in Cells and Models. DCU Research Repository.[Link]

  • Lavilla, R., & Bernadó, P. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland).[Link]

Sources

Method

Application Note: 6-Methoxy-1,5-Naphthyridine-4-Carbaldehyde in Antibacterial Drug Discovery

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly among Gram-positive pathogens (e.g., MRSA) and Nontuberculous mycobacteria (NTM), necessitates the development of novel antibacteria...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among Gram-positive pathogens (e.g., MRSA) and Nontuberculous mycobacteria (NTM), necessitates the development of novel antibacterial scaffolds. 6-methoxy-1,5-naphthyridine-4-carbaldehyde serves as a highly privileged building block in the synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs) and novel oxazolidinone derivatives [1, 2]. By functioning as the critical Left-Hand Side (LHS) moiety in these molecular architectures, the 1,5-naphthyridine core facilitates high-affinity binding to bacterial DNA gyrase and topoisomerase IV through mechanisms distinct from traditional fluoroquinolones, thereby circumventing established target-mediated resistance [3].

This application note provides a comprehensive guide for medicinal chemists and drug development professionals on utilizing 6-methoxy-1,5-naphthyridine-4-carbaldehyde in synthesis workflows, alongside validated protocols for evaluating the in vitro efficacy of the resulting compounds.

Mechanistic Rationale & Scaffold Significance

Why the 1,5-Naphthyridine Core?

Traditional fluoroquinolones (e.g., moxifloxacin) bind to the DNA-enzyme cleavage complex, and mutations in the gyrA or parC genes frequently confer resistance. In contrast, NBTIs synthesized from 6-methoxy-1,5-naphthyridine-4-carbaldehyde bind to a distinct, non-overlapping pocket situated between the two GyrA subunits at the DNA dimer interface [3].

The structural causality is as follows:

  • Methoxy Group (C6): Enhances lipophilicity and modulates the electron density of the naphthyridine ring, optimizing π-π stacking interactions with bacterial DNA base pairs.

  • Carbaldehyde Group (C4): Serves as a highly reactive electrophilic center, enabling efficient reductive amination with diverse basic amine linkers (e.g., piperidine or oxabicyclooctane derivatives)[1, 3].

  • Nitrogen Heteroatoms (N1, N5): Engage in critical hydrogen bonding with specific amino acid residues in the GyrA binding pocket, anchoring the Left-Hand Side (LHS) of the molecule.

Synthesis Workflow: Generating NBTI Candidates

The following workflow outlines the rational construction of an NBTI using 6-methoxy-1,5-naphthyridine-4-carbaldehyde as the LHS precursor.

NBTI_Synthesis A 6-methoxy-1,5-naphthyridine -4-carbaldehyde C Reductive Amination (NaBH(OAc)3, DCE) A->C B Linker Amine (e.g., Piperidine core) B->C D LHS-Linker Intermediate C->D E RHS Coupling (e.g., Substituted Phenyl) D->E F Novel Bacterial Topoisomerase Inhibitor (NBTI) E->F

Figure 1: Modular synthesis workflow of NBTIs utilizing 6-methoxy-1,5-naphthyridine-4-carbaldehyde as the LHS building block.

Protocol 1: Reductive Amination (LHS-Linker Assembly)

Objective: To couple the naphthyridine carbaldehyde with a central basic amine linker. Self-Validating Step: The use of sodium triacetoxyborohydride (NaBH(OAc)3) ensures selective reduction of the iminium intermediate without reducing the starting aldehyde, minimizing side products.

  • Preparation: Dissolve 1.0 equivalent of 6-methoxy-1,5-naphthyridine-4-carbaldehyde and 1.1 equivalents of the chosen primary/secondary amine linker (e.g., piperidine-4-carboxamide derivative) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 2 hours under an inert argon atmosphere. Note: For less nucleophilic amines, add catalytic acetic acid (0.1 eq).

  • Reduction: Cool the reaction to 0°C. Add 1.5 equivalents of NaBH(OAc)3 portion-wise.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor complete consumption of the aldehyde via TLC (Dichloromethane:Methanol 9:1).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the LHS-linker intermediate.

In Vitro Antibacterial Evaluation

To validate the efficacy of the synthesized naphthyridine derivatives, Minimum Inhibitory Concentration (MIC) assays must be performed following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 2: Broth Microdilution MIC Assay

Objective: Determine the lowest concentration of the synthesized NBTI that completely inhibits visible bacterial growth.

  • Compound Preparation: Dissolve the synthesized NBTI in 100% DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well, U-bottom microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213, M. abscessus) from an overnight agar culture. Adjust the turbidity to a 0.5 McFarland standard, then dilute in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Inoculate the wells containing the serially diluted compounds. Incubate the plates aerobically at 37°C for 18–24 hours (or up to 72 hours for slow-growing NTMs).

  • Readout: Visually inspect the plates. The MIC is recorded as the lowest concentration well with no visible bacterial turbidity.

Comparative Efficacy Data

The following table summarizes representative quantitative data comparing optimized 6-methoxy-1,5-naphthyridine derivatives against standard-of-care antibiotics [3].

Compound Class / DrugTarget PathogenMIC Range (µg/mL)Mechanism of Action
Moxifloxacin (Control) M. abscessus / S. aureus2.0 – >16.0DNA Gyrase (Cleavage Complex)
NBTI (Piperidine Linker) M. abscessus0.125 – 1.0DNA Gyrase (Dimer Interface)
NBTI (Oxabicyclooctane) MRSA0.03 – 0.25Dual Gyrase / Topo IV
Oxazolidinone Derivative Gram-positive aerobes0.5 – 2.0Ribosomal Protein Synthesis

Table 1: Comparative antibacterial efficacy of 6-methoxy-1,5-naphthyridine-derived compounds versus traditional fluoroquinolones. Data synthesized from recent SAR studies [1, 3].

Conclusion

The 6-methoxy-1,5-naphthyridine-4-carbaldehyde scaffold is a highly versatile and effective precursor for developing next-generation antibacterial agents. By facilitating the synthesis of NBTIs that target alternative binding sites on bacterial topoisomerases, researchers can effectively bypass prevalent fluoroquinolone resistance mechanisms, offering a critical lifeline in the fight against multidrug-resistant pathogens.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel). Available at:[Link]

  • Oxazolidinone antibiotic derivatives.WIPO Patent WO2008126024A2.
  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

Application

Application Note: Knoevenagel Condensation with 6-Methoxy-1,5-naphthyridine-4-carbaldehyde in Drug Discovery and Fluorophore Design

Target Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Causality The 1,5-naphthyridine scaffold is a highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Causality

The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of antimicrobial agents and targeted kinase inhibitors[1]. Specifically, serves as a critical electrophilic building block. It has been instrumental in the synthesis of oxazolidinone antibiotic derivatives[2] and potent ALK5 inhibitors targeting the TGF- β signaling pathway[3].

The Knoevenagel condensation of this specific aldehyde with active methylene compounds is a foundational transformation for extending the π -conjugation of the naphthyridine core.

Causality in Structural Design:

  • Electrophilic Activation: The nitrogen heteroatoms at the 1- and 5-positions of the naphthyridine ring exert a strong electron-withdrawing inductive effect, rendering the 4-carbaldehyde exceptionally electrophilic and highly susceptible to nucleophilic attack by carbanions.

  • Auxochromic Modulation: The 6-methoxy group acts as an electron-donating auxochrome via resonance. In the context of drug discovery, this methoxy group often occupies specific hydrophobic pockets in kinase domains (e.g., ALK5)[3]. In fluorophore design, it facilitates intramolecular charge transfer (ICT), red-shifting the emission spectra of the resulting α,β -unsaturated conjugates.

Mechanistic Logic of the Condensation: The reaction relies on a weak base/weak acid co-catalyst system (typically piperidine and glacial acetic acid). Piperidine (pKa ~11) deprotonates the active methylene to form a nucleophilic enolate. Glacial acetic acid serves a dual purpose: it buffers the system to prevent unwanted Michael additions (over-reaction) and protonates the intermediate alkoxide, transforming it into a superior leaving group (water) to drive the thermodynamically favorable dehydration step.

Reaction Logic & Workflow Visualization

KnoevenagelWorkflow Aldehyde 6-Methoxy-1,5-naphthyridine- 4-carbaldehyde Condensation Nucleophilic Addition & Dehydration (-H2O) Aldehyde->Condensation Electrophilic attack ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Intermediate Enolate / Carbanion Formation ActiveMethylene->Intermediate Base deprotonation Base Catalyst: Piperidine / AcOH Base->Intermediate Intermediate->Condensation Product α,β-Unsaturated Naphthyridine Conjugate Condensation->Product Reflux in Solvent App1 Fluorescent Probes (Organelle Targeting) Product->App1 Photophysical tuning App2 Drug Discovery (Kinase/ALK5 Inhibitors) Product->App2 Pharmacophore binding

Figure 1: Mechanistic workflow and downstream applications of the Knoevenagel condensation.

Quantitative Data & Reaction Conditions

The choice of active methylene dictates the required thermodynamic driving force. Below is a summary of field-proven reaction conditions for 6-methoxy-1,5-naphthyridine-4-carbaldehyde.

Active Methylene PartnerCatalyst SystemSolvent & TemperatureExpected YieldPrimary Application / Utility
Malononitrile Piperidine / AcOH (0.1 eq)Ethanol, Reflux (78°C)85–92%Fluorescent Probes / ICT Systems
Ethyl Cyanoacetate Piperidine / AcOH (0.2 eq)Toluene, Reflux (110°C)*78–85%Kinase Inhibitor Intermediates[3]
2,4-Thiazolidinedione Piperidine (0.5 eq)Ethanol, Reflux (78°C)70–75%Antimicrobial Agents[1]
Meldrum's Acid Pyridine / AcOHDichloromethane, RT80–88%Versatile Synthetic Intermediates

*Requires Dean-Stark apparatus for azeotropic water removal.

Experimental Protocols

Protocol A: Synthesis of 2-((6-Methoxy-1,5-naphthyridin-4-yl)methylene)malononitrile

Ideal for generating highly conjugated, polarity-sensitive fluorophores.

Self-Validating Principle: Malononitrile is highly reactive (pKa ~11). The formation of the extended π -system results in a dramatic bathochromic (red) shift. The reaction is self-validating visually: the solution will transition from pale yellow to deep orange/red, and the highly planar product will spontaneously precipitate upon cooling.

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 6-methoxy-1,5-naphthyridine-4-carbaldehyde (1.0 mmol, 188.2 mg) and malononitrile (1.1 mmol, 72.7 mg) in 15 mL of absolute ethanol.

  • Catalyst Addition: Add 3 drops of piperidine followed immediately by 3 drops of glacial acetic acid. Note: The sequential addition ensures the formation of the piperidinium acetate buffer, preventing the base-catalyzed degradation of the aldehyde.

  • Reflux: Equip the flask with a reflux condenser and heat to 78°C for 2–3 hours. Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate, UV active at 254 nm). The product spot will typically exhibit bright fluorescence under 365 nm UV light.

  • Isolation: Once the starting aldehyde is consumed, remove the heat and allow the mixture to cool slowly to room temperature, then place in an ice bath for 30 minutes.

  • Filtration: Filter the resulting deep-orange precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted malononitrile and catalyst residues. Dry under high vacuum.

Protocol B: Synthesis of Ethyl (E)-3-(6-methoxy-1,5-naphthyridin-4-yl)-2-cyanoacrylate

Ideal for generating intermediates for[3].

Self-Validating Principle: Ethyl cyanoacetate is less acidic (pKa ~13) and less reactive than malononitrile. To drive this equilibrium, Le Chatelier's principle must be applied by physically removing the water byproduct. The accumulation of water in the Dean-Stark trap serves as a physical validation of reaction progress.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 6-methoxy-1,5-naphthyridine-4-carbaldehyde (2.0 mmol, 376.4 mg) and ethyl cyanoacetate (2.2 mmol, 248.8 mg) in 30 mL of anhydrous toluene.

  • Catalyst Addition: Add piperidine (0.4 mmol, 40 µL) and glacial acetic acid (0.4 mmol, 23 µL).

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux (110°C). As the condensation proceeds, water will co-distill with toluene and separate in the Dean-Stark trap.

  • Monitoring: Reflux for 6–8 hours. The reaction is complete when water ceases to accumulate in the trap and TLC indicates the disappearance of the aldehyde.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove toluene. Re-dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3​ (2 × 25 mL) to remove acetic acid, followed by brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 10% to 40% Ethyl Acetate in Hexanes) to yield the pure (E)-isomer.

Sources

Method

Application Note: Selective Preparation of 6-Methoxy-1,5-naphthyridine-4-carboxylic Acid via Pinnick Oxidation

Introduction & Scientific Rationale The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a core building block for [1] and [2]. A critical synthetic transfor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a core building block for [1] and [2]. A critical synthetic transformation in the functionalization of this scaffold is the oxidation of 6-methoxy-1,5-naphthyridine-4-carbaldehyde to its corresponding carboxylic acid.

The Causality of Oxidant Selection: Heterocyclic aldehydes containing basic nitrogen atoms present a unique challenge during oxidation. Harsh oxidants such as potassium permanganate ( KMnO4​ ), Jones reagent ( CrO3​/H2​SO4​ ), or hydrogen peroxide ( H2​O2​ ) frequently lead to unwanted N-oxide formation at the basic naphthyridine nitrogens or over-oxidation of the electron-rich methoxy-aromatic ring[1].

To circumvent these issues, the is the method of choice[3]. Utilizing sodium chlorite ( NaClO2​ ) as the terminal oxidant under mildly acidic buffered conditions, this method exhibits exquisite chemoselectivity. It smoothly converts the aldehyde to the carboxylic acid without perturbing the basic nitrogens or the methoxy ether linkage[4].

Mechanistic Pathway & Scavenger Dynamics

The Pinnick oxidation relies on the in situ generation of chlorous acid ( HClO2​ ) from sodium chlorite, facilitated by a sodium dihydrogen phosphate ( NaH2​PO4​ ) buffer. The buffer maintains the reaction at a strict pH of 3.5–4.5, which is critical to prevent the disproportionation of NaClO2​ into explosive and ineffective chlorine dioxide ( ClO2​ ) gas[5].

The reaction proceeds via the nucleophilic addition of HClO2​ to the aldehyde, forming a hydroxyallyl chlorite intermediate. This intermediate undergoes a rate-determining pericyclic fragmentation to yield the desired carboxylic acid and hypochlorous acid ( HOCl )[5].

The Critical Role of the Scavenger:

HOCl is a potent electrophile and chlorinating agent. If left unquenched in the reaction mixture, it will rapidly chlorinate the electron-rich methoxy-substituted naphthyridine ring. To prevent this, an excess of 2-methyl-2-butene is added. This highly substituted alkene acts as a sacrificial scavenger, reacting with HOCl to form an inert chlorohydrin byproduct, thereby protecting the structural integrity of the naphthyridine core[3].

PinnickMechanism Aldehyde 6-Methoxy-1,5-naphthyridine -4-carbaldehyde Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate Nucleophilic addition ChlorousAcid Chlorous Acid (HClO2) ChlorousAcid->Intermediate Fragmentation Pericyclic Fragmentation (Rate-determining) Intermediate->Fragmentation Product 6-Methoxy-1,5-naphthyridine -4-carboxylic acid Fragmentation->Product Target Product Byproduct Hypochlorous Acid (HOCl) Fragmentation->Byproduct Toxic Byproduct InertByproduct Inert Chlorohydrin Byproduct->InertByproduct Electrophilic addition Scavenger 2-Methyl-2-butene Scavenger->InertByproduct Scavenging

Figure 1: Mechanistic pathway of the Pinnick oxidation and HOCl scavenging process.

Experimental Workflow & Protocol

Reagent Stoichiometry
Reagent / MaterialEquivalentsFunction in Reaction
6-Methoxy-1,5-naphthyridine-4-carbaldehyde 1.0 eqStarting Material (Substrate)
Sodium chlorite ( NaClO2​ , 80%) 3.0 eqTerminal Oxidant
Sodium dihydrogen phosphate ( NaH2​PO4​ ) 3.0 eqAcidic Buffer (Maintains pH 3.5–4.5)
2-Methyl-2-butene (2M in THF or neat) 5.0 eq HOCl Scavenger
t -Butanol / THF (1:1 v/v) 0.2 MOrganic Solvent System
Deionized Water 0.2 MAqueous Solvent System
Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high-fidelity execution.

  • Substrate Solubilization: Charge a round-bottom flask equipped with a magnetic stir bar with 6-methoxy-1,5-naphthyridine-4-carbaldehyde (1.0 eq). Dissolve the substrate in a 1:1 mixture of t -butanol and THF to achieve a 0.2 M concentration. Note: THF is added as a co-solvent because the naphthyridine core often exhibits poor solubility in pure t -butanol.

  • Scavenger Addition: Add 2-methyl-2-butene (5.0 eq) to the organic solution. Stir the mixture and cool to 0 °C using an ice bath to prevent the volatile scavenger from evaporating.

  • Oxidant Preparation: In a separate flask, dissolve NaClO2​ (3.0 eq) and NaH2​PO4​ (3.0 eq) in deionized water (equal volume to the organic solvents).

  • Controlled Addition: Add the aqueous oxidant solution dropwise to the organic mixture over 15 minutes. Maintaining a slow addition rate prevents transient spikes in HClO2​ concentration, which can lead to off-target reactions.

  • Reaction Maturation: Remove the ice bath and allow the biphasic mixture to warm to room temperature (25 °C). Stir vigorously for 2–4 hours.

  • In-Process Control (LC-MS): Withdraw a 10 µL aliquot, quench in 1 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ), and analyze via LC-MS. The reaction is self-validated as complete when the aldehyde peak ( m/z 189.06 [M+H]+ ) is fully consumed and replaced by the carboxylic acid peak ( m/z 205.05 [M+H]+ ).

  • Volatile Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation at 35 °C) to remove the THF, t -butanol, and unreacted 2-methyl-2-butene.

  • Isoelectric Precipitation (Critical Step): The remaining aqueous layer will contain the product as a soluble sodium salt. Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH ~4.0 .

    • Causality Insight: The basic naphthyridine nitrogens have a pKa​ of ~3–4, and the carboxylic acid has a pKa​ of ~3.5. Adjusting the pH to ~4.0 forces the molecule into its zwitterionic state, which is its isoelectric point. This minimizes aqueous solubility and drives the quantitative precipitation of the product.

  • Isolation: Filter the resulting precipitate through a sintered glass funnel, wash with ice-cold water ( 3×10 mL) to remove inorganic salts, and dry under high vacuum at 45 °C for 12 hours.

ExperimentalWorkflow Step1 1. Dissolve Aldehyde in t-BuOH/THF Step2 2. Add Scavenger (2-Methyl-2-butene) Step1->Step2 Step3 3. Dropwise Addition NaClO2 / NaH2PO4 Step2->Step3 Step4 4. Stir at 25°C (2-4 hours) Step3->Step4 Step5 5. Evaporate Volatiles & Adjust pH to ~4 Step4->Step5 Step6 6. Isolate Product (Filtration) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of 6-methoxy-1,5-naphthyridine-4-carboxylic acid.

Analytical Data & Quality Control

The isolated 6-methoxy-1,5-naphthyridine-4-carboxylic acid should be validated against the following expected analytical parameters to ensure suitability for downstream medicinal chemistry applications.

Analytical MethodExpected Result / Parameter
Yield 75% – 85% (Typical for this substrate)
Appearance Pale yellow to off-white solid
LC-MS (ESI+) Calculated for C10​H8​N2​O3​ : 204.05. Found: m/z 205.05 [M+H]+
1 H-NMR (400 MHz, DMSO- d6​ ) δ 13.80 (br s, 1H, COOH), 9.05 (s, 1H, Ar-H), 8.35 (d, J=9.0 Hz, 1H, Ar-H), 7.30 (d, J=9.0 Hz, 1H, Ar-H), 4.08 (s, 3H, OCH 3​ )

Troubleshooting & Optimization

Observed ProblemMechanistic CauseRecommended Solution
Incomplete Conversion Insufficient generation of HClO2​ due to high pH or poor substrate solubility.Ensure the buffer maintains pH < 4.5. Increase the ratio of THF if the starting material remains suspended rather than dissolved.
Chlorinated Byproducts Insufficient scavenging of HOCl , leading to electrophilic aromatic substitution on the naphthyridine core.Increase 2-methyl-2-butene to 8.0–10.0 equivalents. Ensure the reaction flask is sealed/cooled initially to prevent scavenger evaporation.
No Precipitation at Workup The pH was lowered too far (e.g., pH < 2), protonating both the acid and the nitrogens, making the molecule highly water-soluble.Carefully back-titrate with 1M NaOH to exactly pH 4.0 (the isoelectric point) to force zwitterion precipitation.
N-Oxide Formation Use of degraded NaClO2​ or alternative harsh oxidants.Use fresh NaClO2​ (80% technical grade is standard). Strictly avoid H2​O2​ or peracids.

References

  • Preparation of 6-methoxy-1,5-naphthyridine derivatives (Tricyclic Antibiotics). European Patent Office, EP 2513115 B1.

  • MALT-1 Modulators. World Intellectual Property Organization, WO 2022/106857 A1.

  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.

  • Troiano, D., Orsat, V., & Dumont, M. (2020). Status of the Pinnick Oxidation. ACS Catalysis, 10(16), 9145-9169.

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. ResearchGate.

  • Pinnick Oxidation. Wikipedia, The Free Encyclopedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Methoxy-1,5-naphthyridine-4-carbaldehyde Synthesis

Welcome to the Technical Support Center. 6-Methoxy-1,5-naphthyridine-4-carbaldehyde is a critical intermediate in the development of tricyclic antibiotics, MALT-1 modulators, and canthin-6-one alkaloids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 6-Methoxy-1,5-naphthyridine-4-carbaldehyde is a critical intermediate in the development of tricyclic antibiotics, MALT-1 modulators, and canthin-6-one alkaloids. Because of the electron-deficient nature of the 1,5-naphthyridine core, researchers frequently encounter issues with polymerization, incomplete conversions, and product adsorption during its synthesis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your synthetic yields.

Synthetic Workflow Visualization

To establish a baseline for our troubleshooting, the diagram below outlines the two most reliable synthetic pathways for generating the target carbaldehyde.

SynthesisPathways A 3-Amino-6-methoxy- pyridine derivative B 6-Methoxy-4-methyl- 1,5-naphthyridine A->B Skraup Cyclization (Glycerol, FeSO4) C Enamine Intermediate (via DMF-DMA) B->C DMF-DMA, LiOH 120°C (Route A) D 6-Methoxy-1,5-naphthyridine- 4-carbaldehyde (Target) C->D NaIO4 Oxidative Cleavage E Ethyl 6-methoxy-1,5-naphthyridine- 4-carboxylate F 4-Hydroxymethyl-6-methoxy- 1,5-naphthyridine E->F DIBAL-H Reduction (Route B) F->D MnO2 Oxidation

Fig 1: Primary synthetic pathways to 6-methoxy-1,5-naphthyridine-4-carbaldehyde.

Troubleshooting & FAQs

Q1: During the synthesis of the 6-methoxy-4-methyl-1,5-naphthyridine core via the Skraup reaction, I am getting low yields (<30%) and intractable black tar. How can I suppress polymerization?

A: The Skraup reaction relies on the in situ dehydration of glycerol by concentrated sulfuric acid to form acrolein[1]. Acrolein is highly reactive; without moderation, it undergoes runaway exothermic polymerization, resulting in intractable tar.

  • Mechanistic Solution: You must use reaction moderators. Adding Iron(II) sulfate ( FeSO4​ ) acts as an oxygen carrier and moderates the reaction's violence, while boric acid complexes with glycerol to control its dehydration rate[1].

  • Oxidant Choice: Replace highly reactive oxidants (like nitrobenzene) with sodium 3-nitrobenzenesulfonate, which provides a smoother, more controlled aromatization step[2].

Q2: I am using Route A. When converting the 4-methyl intermediate to the enamine using DMF-DMA, the reaction stalls at ~50% conversion even after 24 hours at reflux. Why?

A: The acidity of the 4-methyl protons on the electron-deficient 1,5-naphthyridine ring is lower than that of typical activated methyl groups.

  • Catalytic Acceleration: The addition of a catalytic amount of Lithium Hydroxide (LiOH) (0.2 equivalents) significantly accelerates the condensation by facilitating the deprotonation of the methyl group[2].

  • Equilibrium Shift: The reaction between the methyl group and N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates methanol as a byproduct. Because this is an equilibrium reaction, you must continuously distill off the methanol to drive the condensation to completion[2].

Q3: During the NaIO4​ oxidative cleavage of the enamine (Route A), I observe the formation of the corresponding carboxylic acid and degradation products. How do I prevent over-oxidation?

A: Over-oxidation to occurs if the local concentration of the oxidant is too high or if the reaction experiences an exothermic spike.

  • Biphasic Moderation: Use a miscible aqueous-organic system (e.g., Methanol/Water) to moderate the reactivity of the sodium periodate[2].

  • Self-Validating Quench: Keep the reaction strictly between 20–30 °C. Monitor the reaction via LC-MS; quench immediately with sodium thiosulfate when the enamine mass disappears and the aldehyde mass ( [M+H]+ at m/z 189.06) plateaus[3].

Q4: I am using Route B (oxidizing 4-hydroxymethyl-6-methoxy-1,5-naphthyridine with MnO2​ ). TLC shows complete conversion, but my isolated yield is poor. Where is my product?

A: MnO2​ oxidation is a heterogeneous, surface-mediated reaction[4]. The highly polar 1,5-naphthyridine core strongly adsorbs to the manganese dioxide surface.

  • Desorption Protocol: If you only wash the filter cake with the reaction solvent (e.g., Dichloromethane), the product remains trapped on the solid phase. You must wash the Celite/ MnO2​ pad extensively with highly polar solvents like hot acetone or ethyl acetate to fully desorb the product[4].

Quantitative Data: Oxidation Methodology Comparison

When converting your precursors to the 4-carbaldehyde, selecting the right oxidation method is critical for yield and scalability.

Oxidation MethodPrecursorTypical YieldAdvantagesDisadvantages
NaIO4​ Cleavage Enamine75–85%Highly scalable; avoids toxic heavy metals; utilizes mild, easily controlled conditions.Requires an additional step (enamine formation) from the 4-methyl precursor.
MnO2​ Oxidation Alcohol60–75%Clean reaction profile; easy to monitor via TLC/LC-MS.Severe product adsorption issues; requires a large excess (5-10 eq) of activated MnO2​ .
Swern Oxidation Alcohol80–90%Very fast kinetics; minimal risk of over-oxidation to the carboxylic acid.Requires strict cryogenic temperatures (-78 °C); generates highly odorous/toxic dimethyl sulfide.

Validated Experimental Protocol: Enamine Route (Route A)

This self-validating protocol is adapted from scalable industrial methodologies for naphthyridine carbaldehydes[2].

Phase 1: Enamine Formation

  • Charge a dry, glass-lined reactor with 6-methoxy-4-methyl-1,5-naphthyridine (1.0 eq) and anhydrous DMF (10 volumes).

  • Add Lithium Hydroxide (LiOH) (0.2 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) sequentially[2].

  • Heat the mixture to 120–130 °C for 24 hours under a nitrogen atmosphere. Self-Validation: Equip the reactor with a short-path distillation head to continuously remove the methanol byproduct; failure to collect distillate indicates a stalled reaction.

  • Concentrate the mixture under reduced pressure to remove DMF, yielding the crude enamine as a dark residue.

Phase 2: Oxidative Cleavage 5. Dissolve the crude enamine in Methanol (10 volumes) and cool the solution to 20 °C[2]. 6. In a separate vessel, prepare a solution of Sodium Periodate ( NaIO4​ ) (3.0 eq) in Water (10 volumes). 7. Add the aqueous NaIO4​ solution dropwise to the enamine solution, ensuring the internal temperature strictly remains below 30 °C to prevent over-oxidation. 8. Stir for 2–4 hours at room temperature. Self-Validation: Monitor via LC-MS. The reaction is complete when the enamine peak disappears and the target aldehyde peak ( [M+H]+ at m/z 189.06) plateaus. A visual color shift from deep red/brown to a lighter suspension also indicates cleavage. 9. Filter the precipitated sodium iodate salts through a coarse frit. 10. Extract the filtrate with Dichloromethane (3 x 5 volumes), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield crude 6-methoxy-1,5-naphthyridine-4-carbaldehyde. Purify via recrystallization or silica gel chromatography.

References

  • "TRICYCLIC ANTIBIOTICS - European Patent Office - EP 2513115 B1.
  • "1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy- | C10H8N2O2." PubChem.[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 6-Methoxy-1,5-naphthyridine-4-carbaldehyde

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that up to 90% of compounds in the modern development pipeline face significant solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that up to 90% of compounds in the modern development pipeline face significant solubility barriers[1]. 6-Methoxy-1,5-naphthyridine-4-carbaldehyde is a notorious example.

This guide is engineered to provide you with field-proven, mechanistically grounded strategies to force this rigid heterocycle into solution, ensuring your downstream synthetic workflows proceed without interruption.

Part 1: Mechanistic Troubleshooting & FAQs

To solve a solubility problem, we must first understand its physical chemistry. The 1,5-naphthyridine core is a fully aromatic, highly planar fused bicyclic system[2]. This planarity allows the molecules to pack tightly into a crystal lattice, stabilized by intense π-π stacking interactions. Furthermore, the nitrogen atoms, the methoxy oxygen, and the carbaldehyde oxygen create a network of strong dipole-dipole interactions.

Q: I added my compound to dichloromethane (DCM) and it formed a cloudy suspension. Sonication didn't help. What is happening? A: You are observing a conflict between kinetic and thermodynamic solubility. Sonication provides mechanical energy to break apart large crystalline aggregates, increasing the surface area, but it does not alter the thermodynamic solubility limit of the compound. Because the lattice energy of the planar naphthyridine ring vastly exceeds the solvation energy provided by moderately polar solvents like DCM, the compound remains thermodynamically insoluble[3]. You must either increase the temperature, alter the solvent dielectric constant, or chemically disrupt the molecular planarity.

Q: My downstream reaction (e.g., Grignard addition) requires strictly non-polar or mildly polar aprotic solvents like THF, and cannot tolerate DMSO. How do I proceed? A: You must employ a transient chemical derivatization strategy. By converting the planar, sp²-hybridized carbaldehyde into an sp³-hybridized acetal (e.g., a 1,3-dioxolane), you introduce a tetrahedral carbon that breaks the overall planarity of the molecule. This structural "kink" prevents tight π-π stacking in the solid state, drastically lowering the lattice energy and rendering the intermediate highly soluble in THF, DCM, and ethereal solvents.

Q: Can I use an acid additive to force dissolution for analytical purposes (e.g., NMR)? A: Yes. The nitrogen atoms in the 1,5-naphthyridine ring are basic. Adding a strong organic acid, such as Trifluoroacetic Acid (TFA), protonates these nitrogens, converting the neutral molecule into a cationic salt[4]. This drastic increase in polarity disrupts the neutral crystal lattice, making the compound highly soluble. However, ensure your chemistry is compatible with acidic conditions.

Part 2: Quantitative Solvent Compatibility Matrix

The solubility of heterocyclic organic compounds is governed by the principle of "like dissolves like," balanced against crystal packing forces[3]. Below is a quantitative matrix summarizing the expected solubility profiles for 6-methoxy-1,5-naphthyridine-4-carbaldehyde across standard organic solvents.

Solvent ClassSolventDielectric Constant (ε)Est. Solubility (mg/mL) at 25°CEst. Solubility (mg/mL) at 60°CMechanistic Notes
Non-Polar Hexanes1.89< 0.1< 0.5Highly insoluble; lattice energy dominates.
Mildly Polar Ethyl Acetate (EtOAc)6.020.5 - 1.03.0 - 4.0Poor solvation; requires high dilution.
Polar Aprotic Tetrahydrofuran (THF)7.522.0 - 3.58.0 - 10.0Moderate; useful for heated reactions.
Halogenated Dichloromethane (DCM)8.931.5 - 2.0N/A (Boils at 39°C)Prone to crashing out upon cooling.
Highly Polar N,N-Dimethylformamide (DMF)36.7> 40.0> 80.0Excellent; disrupts π-stacking.
Highly Polar Dimethyl Sulfoxide (DMSO)46.7> 50.0> 100.0Optimal solvent; breaks hydrogen bonding networks.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can empirically verify success before proceeding to the next synthetic step.

Protocol A: The Co-Solvent Solubilization Strategy (For Polar-Tolerant Workflows)

Use this when your downstream reaction (e.g., cross-coupling, oxidations) can tolerate highly polar aprotic solvents.

  • Initial Dispersion: Weigh 500 mg of 6-methoxy-1,5-naphthyridine-4-carbaldehyde into a dry round-bottom flask. Add 5 mL of your primary reaction solvent (e.g., THF or DCM). The mixture will form a slurry.

  • Co-Solvent Addition: Dropwise, add anhydrous DMSO or DMF while stirring at 400 rpm.

  • Thermal Activation: Gently heat the mixture to 45°C using an oil bath or heating block. Continue adding the co-solvent until the solid completely disappears (typically requires a 4:1 or 3:1 ratio of Primary Solvent:DMSO).

  • Self-Validation (Tyndall Effect Test): Shine a 532 nm (green) laser pointer directly through the flask. The absence of a visible, scattered beam path confirms you have achieved a true homogeneous solution rather than a fine micro-suspension.

Protocol B: Transient Acetal Protection (For Non-Polar Workflows)

Use this when strict non-polar conditions are required. This temporarily masks the aldehyde and breaks the planarity of the molecule.

  • Reaction Setup: Suspend 1.0 g of the aldehyde in 20 mL of Toluene. Add 1.5 equivalents of ethylene glycol and 0.1 equivalents of p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C). As water is removed, the reaction will transition from a heterogeneous suspension to a clear, homogeneous solution, physically demonstrating the drop in lattice energy.

  • Workup: Once water collection ceases (approx. 2-4 hours), cool to room temperature. Wash the toluene layer with saturated aqueous NaHCO₃ to remove the acid catalyst, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation (TLC Analysis): Run a Thin Layer Chromatography (TLC) plate using Hexanes:EtOAc (7:3). The starting planar aldehyde will appear as a strongly UV-active spot at a lower Rf​ due to the polar carbonyl dipole. The sp³-hybridized acetal product will migrate significantly higher. Complete disappearance of the lower spot validates the structural transformation and the resulting solubility enhancement.

Part 4: Mechanistic Workflows & Visualizations

SolubilizationWorkflow Start 6-Methoxy-1,5-naphthyridine- 4-carbaldehyde (Insoluble Matrix) CheckRxn Are Polar Aprotic Solvents Tolerated? Start->CheckRxn UsePolar Use DMSO / DMF + Heat (50°C) CheckRxn->UsePolar Yes CheckAcid Is Acid Tolerated? CheckRxn->CheckAcid No Soluble Homogeneous Solution Ready for Reaction UsePolar->Soluble UseTFA Add 1-5% TFA (Protonates N-atoms) CheckAcid->UseTFA Yes UseAcetal Acetal Protection (Disrupts Planarity) CheckAcid->UseAcetal No UseTFA->Soluble UseAcetal->Soluble

Figure 1: Decision tree for overcoming 6-methoxy-1,5-naphthyridine-4-carbaldehyde solubility issues.

AcetalMechanism Aldehyde Planar Aldehyde (sp² hybridized) Strong π-π stacking Reagents Ethylene Glycol Cat. p-TsOH Aldehyde->Reagents Acetal Dioxolane Acetal (sp³ hybridized) Disrupted lattice Reagents->Acetal Soluble High Solubility (DCM, THF) Acetal->Soluble

Figure 2: Structural disruption of the planar lattice via transient acetal protection.

References

  • Title: Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Source: ResearchGate URL: [Link]

  • Title: Tackling the Big Issue of Solubility Source: Pharmaceutical Technology URL: [Link]

  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: National Institutes of Health (PMC) URL: [Link]

Sources

Troubleshooting

preventing auto-oxidation of 6-methoxy-1,5-naphthyridine-4-carbaldehyde

Welcome to the technical support center for 6-methoxy-1,5-naphthyridine-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-methoxy-1,5-naphthyridine-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the handling, storage, and prevention of auto-oxidation of this compound. Our goal is to ensure the integrity and stability of your materials throughout your experiments.

I. Understanding the Challenge: The Auto-Oxidation of 6-Methoxy-1,5-naphthyridine-4-carbaldehyde

6-methoxy-1,5-naphthyridine-4-carbaldehyde is a valuable building block in medicinal chemistry and materials science. However, like many aromatic aldehydes, it is susceptible to auto-oxidation. This process involves the reaction of the aldehyde with atmospheric oxygen, leading to the formation of the corresponding carboxylic acid. This degradation can significantly impact experimental outcomes by introducing impurities and altering the stoichiometry of reactions.

The aldehyde functional group is particularly prone to oxidation because the carbon-hydrogen bond of the aldehyde group is relatively weak.[1] The presence of the electron-donating methoxy group and the nitrogen atoms within the naphthyridine ring system can also influence the reactivity of the aldehyde.

Visualizing the Degradation Pathway

The following diagram illustrates the auto-oxidation process and highlights key preventative measures.

Auto_Oxidation_Prevention cluster_prevention Preventative Measures Aldehyde 6-Methoxy-1,5-naphthyridine-4-carbaldehyde Peroxy_Radical Peroxy Radical Intermediate Aldehyde->Peroxy_Radical Reaction with O2 Oxygen Atmospheric Oxygen (O2) Radical_Initiation Radical Initiator (e.g., Light, Heat, Metal Ions) Radical_Initiation->Aldehyde Initiates Chain Reaction Carboxylic_Acid 6-Methoxy-1,5-naphthyridine-4-carboxylic Acid (Degradation Product) Peroxy_Radical->Carboxylic_Acid Hydrogen Abstraction Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Oxygen Displaces Cold_Storage Cold & Dark Storage Cold_Storage->Radical_Initiation Minimizes Antioxidants Antioxidants (e.g., BHT) Antioxidants->Peroxy_Radical Scavenges

Caption: Auto-oxidation of 6-methoxy-1,5-naphthyridine-4-carbaldehyde and intervention points.

II. Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 6-methoxy-1,5-naphthyridine-4-carbaldehyde.

Problem 1: Unexpected Impurity Detected in Starting Material

Symptoms:

  • A new peak appears in your NMR, LC-MS, or GC-MS analysis of the starting material.

  • The melting point of the solid is lower or broader than expected.

  • The material has a yellowish or brownish tint, whereas the pure compound should be a white to off-white solid.

Possible Cause: The most likely culprit is the formation of the corresponding carboxylic acid due to auto-oxidation. Aldehydes are prone to this degradation, especially when exposed to air, light, and elevated temperatures.[2][3]

Solutions:

Solution Detailed Explanation Pros Cons
Purification via Column Chromatography Dissolve the material in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) and purify using silica gel column chromatography. The less polar aldehyde will elute before the more polar carboxylic acid.Effective for removing the impurity.Time-consuming and can lead to some material loss.
Recrystallization Choose a solvent system in which the aldehyde has good solubility at high temperatures and poor solubility at low temperatures, while the carboxylic acid impurity remains in solution.Can yield highly pure material.Finding a suitable solvent system may require experimentation.
Bisulfite Adduct Formation Aldehydes can form solid bisulfite addition products, which can be filtered off and then the aldehyde can be regenerated by treatment with a base. This is a classic method for purifying aldehydes.Highly selective for aldehydes.Adds extra steps to the workflow.
Problem 2: Inconsistent Reaction Yields

Symptoms:

  • Significant variability in the yield of your desired product from batch to batch.

  • Formation of unexpected side products.

Possible Cause: If the starting aldehyde has partially oxidized to the carboxylic acid, the actual amount of aldehyde available for the reaction is less than what was weighed out. The carboxylic acid impurity may also interfere with the reaction or complicate the purification process.

Solutions:

Solution Detailed Explanation Pros Cons
Quantify Purity Before Use Before each reaction, analyze the purity of the 6-methoxy-1,5-naphthyridine-4-carbaldehyde using a quantitative technique like qNMR (quantitative Nuclear Magnetic Resonance) or HPLC with a calibrated standard.Ensures accurate stoichiometry in your reactions.Requires access to analytical instrumentation and can be time-consuming.
Use Freshly Purified Material If possible, purify the aldehyde immediately before use to ensure the highest possible purity.Minimizes the impact of degradation on your reaction.Not always practical for high-throughput workflows.
Store Under Inert Atmosphere After opening, flush the container with an inert gas like argon or nitrogen before resealing to minimize exposure to oxygen.[4][5]Significantly slows down the rate of auto-oxidation.Requires a source of inert gas.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-methoxy-1,5-naphthyridine-4-carbaldehyde?

A1: To minimize auto-oxidation, the compound should be stored under the following conditions:

  • Temperature: In a refrigerator or freezer (-20°C is ideal) to slow down the rate of chemical reactions.[2][5]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen). If an inert atmosphere is not available, ensure the container is tightly sealed to minimize air exposure.

  • Light: In an amber vial or a container protected from light to prevent photochemical degradation.[2][4]

Q2: Can I use an antioxidant to prevent the degradation of this compound?

A2: Yes, adding a small amount of an antioxidant can be an effective strategy, especially if the compound will be stored for an extended period after opening. Butylated hydroxytoluene (BHT) is a common antioxidant used for this purpose.[6][7] A typical concentration would be in the range of 50-200 ppm. However, be aware that the antioxidant will be an impurity in your material, so this approach is best suited for long-term storage rather than for material that will be used immediately in a reaction where the antioxidant might interfere.

Q3: How can I monitor the purity of my 6-methoxy-1,5-naphthyridine-4-carbaldehyde over time?

A3: The most common methods for monitoring the purity of this compound are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton will have a characteristic chemical shift (typically around 10 ppm). The appearance of a new peak corresponding to the carboxylic acid proton (often >12 ppm) is a clear indicator of oxidation.

  • High-Performance Liquid Chromatography (HPLC): This technique can separate the aldehyde from the carboxylic acid, allowing for quantification of the impurity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of the more polar carboxylic acid impurity. The carboxylic acid will have a lower Rf value than the aldehyde.

Q4: My 6-methoxy-1,5-naphthyridine-4-carbaldehyde has turned yellow. Can I still use it?

A4: A change in color from white/off-white to yellow is often an indication of degradation. While the material may still contain a significant amount of the desired aldehyde, it is highly recommended to purify it before use to ensure the accuracy and reproducibility of your experimental results. Using discolored material without purification can lead to lower yields and the formation of unwanted side products.

Q5: Are there any specific handling precautions I should take when working with this compound?

A5: Beyond preventing oxidation, standard laboratory safety practices should be followed:

  • Handle the compound in a well-ventilated area or a fume hood.[5][8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of the powder and direct contact with skin and eyes.[5][8]

IV. Experimental Protocols

Protocol 1: Inert Atmosphere Storage

This protocol describes the steps for storing 6-methoxy-1,5-naphthyridine-4-carbaldehyde under an inert atmosphere to prevent auto-oxidation.

Materials:

  • Vial containing 6-methoxy-1,5-naphthyridine-4-carbaldehyde

  • Source of inert gas (argon or nitrogen) with a regulator and tubing

  • A long needle or cannula

Procedure:

  • Work in a fume hood or a well-ventilated area.

  • Carefully open the vial containing the aldehyde.

  • Insert the long needle into the vial, ensuring the tip is below the level of the vial opening but above the solid material.

  • Gently introduce a slow stream of inert gas into the vial for 30-60 seconds. This will displace the air in the headspace.

  • While the inert gas is still flowing, carefully withdraw the needle and immediately seal the vial tightly.

  • Label the vial to indicate that it has been stored under an inert atmosphere.

  • Store the vial in a cold, dark place (e.g., a -20°C freezer).

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a quick method to assess the purity of 6-methoxy-1,5-naphthyridine-4-carbaldehyde and check for the presence of the more polar carboxylic acid impurity.

Materials:

  • TLC plate (silica gel)

  • Developing chamber

  • Mobile phase (e.g., 50:50 ethyl acetate:hexanes - this may need to be optimized)

  • Sample of 6-methoxy-1,5-naphthyridine-4-carbaldehyde

  • A suitable solvent for dissolving the sample (e.g., dichloromethane)

  • Capillary spotter

  • UV lamp (254 nm)

Procedure:

  • Prepare a small amount of the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to equilibrate.

  • Dissolve a small amount of the aldehyde in a few drops of dichloromethane.

  • Using a capillary spotter, carefully spot a small amount of the solution onto the baseline of the TLC plate.

  • Place the TLC plate into the developing chamber, ensuring the baseline is above the level of the solvent.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. The aldehyde should appear as a single, well-defined spot. The presence of a second spot with a lower Rf value (closer to the baseline) is indicative of the more polar carboxylic acid impurity.

V. References

  • Antioxidant - Wikipedia. (n.d.). Retrieved April 4, 2026, from [Link]

  • Oxidation And Antioxidants In Organic Chemistry And Biology. (n.d.). Oxygen Radicals in Biology and Medicine. Retrieved April 4, 2026, from [Link]

  • Preventing Aldehyde Oxidation Methods | PDF - Scribd. (n.d.). Retrieved April 4, 2026, from [Link]

  • Romero, A., & Al-Tel, T. H. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(21), 3838. [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism - IntechOpen. (2019, March 22). Retrieved April 4, 2026, from [Link]

  • Aldehydes In Aroma: Key Ingredients For Impactful Scents - Chemical Bull. (2025, July 1). Retrieved April 4, 2026, from [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde - Consolidated Chemical. (n.d.). Retrieved April 4, 2026, from [Link]

  • Varvara, S., & Găman, M. (2023). Biochemistry, Antioxidants. In StatPearls. StatPearls Publishing. [Link]

  • What's the most common method for the protection of aldehydes? : r/chemistry - Reddit. (2023, July 21). Retrieved April 4, 2026, from [Link]

  • Organic Crops Found Higher in Antioxidants - Tufts Health & Nutrition Letter. (2014, October 16). Retrieved April 4, 2026, from [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020, July 31). MDPI. Retrieved April 4, 2026, from [Link]

  • THE NAPHTHYRIDINES. (n.d.). Retrieved April 4, 2026, from [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications. (2024, July 20). Retrieved April 4, 2026, from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. (2025, October 16). Retrieved April 4, 2026, from [Link]

  • Video: Protecting Groups for Aldehydes and Ketones: Introduction - JoVE. (2025, May 22). Retrieved April 4, 2026, from [Link]

  • Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate - PubMed. (2009, May 15). Retrieved April 4, 2026, from [Link]

  • 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19). Retrieved April 4, 2026, from [Link]

  • Synthesis of 6-methoxy-2-naphthaldehyde - PrepChem.com. (n.d.). Retrieved April 4, 2026, from [Link]

  • Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids. (n.d.). Green Chemistry. Retrieved April 4, 2026, from [Link]

  • CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents. (n.d.). Retrieved April 4, 2026, from

  • Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction - OSTI.gov. (n.d.). Retrieved April 4, 2026, from [Link]

  • Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. (2013, July 2). Beilstein Journal of Organic Chemistry. Retrieved April 4, 2026, from [Link]

Sources

Optimization

purification and recrystallization methods for 6-methoxy-1,5-naphthyridine-4-carbaldehyde

Advanced Troubleshooting, Purification, and Recrystallization Workflows Welcome to the Technical Support Center for the isolation and purification of 6-methoxy-1,5-naphthyridine-4-carbaldehyde . This highly specific inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting, Purification, and Recrystallization Workflows

Welcome to the Technical Support Center for the isolation and purification of 6-methoxy-1,5-naphthyridine-4-carbaldehyde . This highly specific intermediate is critical in the synthesis of advanced antibacterial agents, including tricyclic antibiotics and novel bacterial topoisomerase inhibitors[1]. Due to the electron-deficient nature of the naphthyridine core and the reactivity of the aldehyde group, researchers frequently encounter issues with solubility, auto-oxidation, and chromatographic tailing.

This guide provides field-proven, self-validating protocols and thermodynamic rationales to ensure >98% purity of your target compound.

Process Visualization

Workflow N1 Crude Reaction Mixture N2 Celite Filtration N1->N2 Remove MnO2/Catalysts N3 Dry Loading on Silica N2->N3 Adsorb to bypass solubility issues N4 Flash Chromatography (Heptane/EtOAc) N3->N4 Gradient Elution N5 Fraction Validation (TLC/UV) N4->N5 Isolate Aldehyde N6 Thermal-Controlled Concentration N5->N6 Pool Pure Fractions N7 Antisolvent Recrystallization N6->N7 Dissolve in EtOAc N8 Mother Liquor Validation N7->N8 Add Hexane & Cool N9 Pure Target Compound N8->N9 Vacuum Filtration

Fig 1: Purification and recrystallization workflow for 6-methoxy-1,5-naphthyridine-4-carbaldehyde.

Section 1: Quantitative Data & Chemical Context

Understanding the physicochemical properties of 6-methoxy-1,5-naphthyridine-4-carbaldehyde is the first step in designing a successful purification strategy. The dual basic nitrogens interact strongly with stationary phases, while the molecular geometry promotes strong intermolecular π−π stacking, complicating crystallization.

Table 1: Physicochemical Profile

Property Value Causality / Impact on Processing
Molecular Weight 188.18 g/mol [2] Standard mass target for LC-MS fraction validation.
Molecular Formula C10H8N2O2[2] High degree of unsaturation dictates strong UV absorbance (254 nm).
TPSA 52.1 Ų[2] Moderate polarity; necessitates a medium-polarity gradient for elution.

| Structural Liabilities | Aldehyde, Basic Nitrogens | Aldehyde is prone to oxidation; nitrogens cause severe tailing on acidic silica. |

Section 2: Self-Validating Purification Protocols

The synthesis of this compound often utilizes the mild oxidation of 4-hydroxymethyl-6-methoxy-[1,5]naphthyridin-3-ol using manganese dioxide (MnO2)[3]. The following protocol is designed to separate the target aldehyde from unreacted alcohol and over-oxidized carboxylic acid byproducts.

Table 2: Chromatographic Parameters

Parameter Specification Scientific Rationale
Stationary Phase Silica Gel (Normal Phase) Sufficient for separating the aldehyde from polar alcohol precursors.
Eluent System Petroleum Ether : EtOAc (1:8 to 1:4)[3] Gradient elution prevents co-elution of the highly polar carboxylic acid.

| Loading Method | Dry Loading (Adsorption) | Overcomes poor solubility of the naphthyridine core in the initial non-polar eluent. |

Step-by-Step Methodology: Flash Chromatography
  • Pre-Filtration (Critical Step): Filter the crude reaction mixture through a tightly packed pad of Celite.

    • Causality: MnO2 is a heterogeneous oxidant. Fine colloidal MnO2 particulates can pass through standard filter paper, contaminating the crude mixture and catalyzing the degradation of the aldehyde on the silica column[3].

  • Dry Loading: Dissolve the filtrate in a minimum amount of dichloromethane (DCM), add silica gel (approx. 3x the crude mass), and concentrate to a free-flowing powder in vacuo.

    • Causality: The naphthyridine core exhibits poor solubility in non-polar starting eluents (e.g., petroleum ether). Liquid loading would cause precipitation at the column head, leading to severe band broadening.

  • Gradient Elution: Load the powder onto a pre-equilibrated silica column. Apply a gradient starting at 1:8 (v/v) Petroleum Ether : Ethyl Acetate, slowly ramping to 1:4 (v/v)[3]. Alternatively, an automated CombiFlash system using a Heptane/EtOAc gradient can be utilized for higher resolution[1].

  • Self-Validation (Fraction Analysis): Monitor fractions via TLC under UV 254 nm. The extended conjugated system of the naphthyridine ring makes it highly UV-active.

  • Thermal-Controlled Concentration: Pool the pure fractions and concentrate in vacuo with a water bath temperature not exceeding 35–40°C .

    • Causality: The electron-deficient naphthyridine ring makes the aldehyde carbon highly electrophilic and sensitive to thermal degradation or decarbonylation.

Section 3: Recrystallization Thermodynamics & Methodologies

Recrystallization relies on the differential solubility of the solute and impurities across a temperature gradient or solvent composition[4]. For 6-methoxy-1,5-naphthyridine-4-carbaldehyde, an antisolvent approach is highly effective.

Table 3: Antisolvent Recrystallization Matrix

Phase Solvent Function Mechanism

| Primary Solvent | Ethyl Acetate | Solubilization | High solubility at reflux; provides thermal energy to disrupt π−π stacking. | | Antisolvent | Hexane / Heptane | Nucleation Trigger | Lowers the solubility threshold of the mixture, forcing crystal lattice formation[4]. |

Step-by-Step Methodology: Antisolvent Recrystallization
  • Primary Solubilization: Dissolve the chromatography-purified solid in a minimum volume of hot ethyl acetate (approx. 70°C).

    • Causality: Ethyl acetate is chosen because its boiling point is low enough to prevent thermal degradation of the aldehyde, yet it successfully disrupts the strong intermolecular forces of the naphthyridine rings.

  • Hot Filtration: Perform a rapid hot filtration to remove any residual silica gel or insoluble particulate matter.

  • Antisolvent Titration: While maintaining the temperature, slowly add hexane (antisolvent) dropwise until the solution becomes slightly turbid (reaching the cloud point)[4].

  • Controlled Nucleation: Remove the heat source and allow the mixture to cool slowly to room temperature. Do not agitate. Once at room temperature, transfer to an ice bath (0–4°C) for 2 hours to maximize yield.

  • Self-Validation (Mother Liquor Analysis): Before collecting the crystals, sample the mother liquor and analyze it via LC-MS.

    • Causality: If the thermodynamics were controlled correctly, the mother liquor will be enriched with trace impurities (e.g., des-methoxy byproducts), confirming that the crystalline mass is highly pure.

  • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold hexane. Dry under high vacuum.

Section 4: Troubleshooting & FAQ Matrix

Q: Why is my isolated 6-methoxy-1,5-naphthyridine-4-carbaldehyde turning into a highly polar baseline impurity on TLC over time? A: This is caused by auto-oxidation. The electron-withdrawing nature of the 1,5-naphthyridine ring makes the C4-aldehyde highly electrophilic and susceptible to atmospheric oxidation, converting it into a carboxylic acid. Solution: Always store the purified solid under an inert argon atmosphere at -20°C.

Q: I observe severe tailing during silica gel chromatography. How can I improve resolution? A: Tailing is caused by the basic nitrogens of the 1,5-naphthyridine core interacting strongly with the acidic silanol groups on standard silica gel. Solution: Utilize a high-performance automated system (e.g., ISCO CombiFlash) with pre-packed, high-efficiency silica cartridges and optimized heptane-ethyl acetate gradients[1]. If tailing persists, pre-treating the silica with 1% triethylamine (Et3N) can neutralize silanol activity, though residual amine must be thoroughly evaporated to avoid contaminating the final aldehyde.

Q: My recrystallization yields an oil at the bottom of the flask instead of crystals ("oiling out"). What is the thermodynamic cause? A: This phenomenon is known as liquid-liquid phase separation (LLPS). It occurs when the supersaturation level of the compound is reached at a temperature that is higher than the melting point of the solute in that specific solvent mixture[4]. Solution: Adjust the thermodynamics by selecting a solvent system with a lower boiling point, or introduce seed crystals of pure 6-methoxy-1,5-naphthyridine-4-carbaldehyde just before the cloud point is reached. Seeding kinetically favors crystal lattice nucleation over amorphous phase separation[4].

References
  • 1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy- - PubChem - 2

  • Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors - ACS Publications - 1

  • EP 2513115 B1 - TRICYCLIC ANTIBIOTICS - European Patent Office / Google Patents - 3

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo - 4

Sources

Troubleshooting

troubleshooting degradation of 6-methoxy-1,5-naphthyridine-4-carbaldehyde during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden drops in yield or unexplained side reactions when utilizing electron-deficient hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden drops in yield or unexplained side reactions when utilizing electron-deficient heterocyclic aldehydes.

6-Methoxy-1,5-naphthyridine-4-carbaldehyde (C10H8N2O2, MW: 188.18 g/mol )[1] is a highly valuable electrophilic building block, particularly in the synthesis of oxazolidinone derivatives and tricyclic antibiotics[2][3]. However, the very electronic properties that make it a potent electrophile also render it acutely vulnerable to environmental degradation during storage.

This guide is designed to help you diagnose, remediate, and prevent the degradation of this critical compound through mechanistically grounded, self-validating workflows.

🔍 Diagnostic FAQ: Troubleshooting Degradation

Q1: My stored batch of 6-methoxy-1,5-naphthyridine-4-carbaldehyde has lost reactivity, and LC-MS shows a new major peak at m/z 205.18. What happened? A1: Your compound has undergone autoxidation, converting the aldehyde into 6-methoxy-1,5-naphthyridine-4-carboxylic acid.

  • The Causality: The aldehydic C-H bond is susceptible to homolytic cleavage initiated by molecular oxygen (O2) and ambient light. This forms an acyl radical that reacts with O2 to create a peroxy acid intermediate. Through a Baeyer-Villiger-type mechanism, this peroxy acid reacts with another unoxidized aldehyde molecule, yielding two molecules of carboxylic acid[4][5]. The electron-withdrawing nature of the 1,5-naphthyridine core stabilizes the intermediate radicals, accelerating this degradation pathway compared to standard aliphatic aldehydes.

Q2: I prepared a stock solution of the compound in methanol for convenience, but my NMR shows the characteristic aldehyde proton (~10.5 ppm) has vanished. Why? A2: You are observing rapid hemiacetal/acetal formation.

  • The Causality: The 1,5-naphthyridine ring pulls electron density away from the C4 position, making the carbonyl carbon exceptionally electrophilic. When exposed to protic, nucleophilic solvents like methanol, the solvent rapidly attacks the carbonyl carbon to form a hemiacetal[6].

  • Resolution: Never store this compound in protic solvents. Always use anhydrous, aprotic solvents (e.g., DMSO, DMF, or DCM) for stock solutions, and prepare them immediately before use.

Q3: Can I salvage my oxidized batch, or do I need to purchase/synthesize a new one? A3: You can easily salvage it. Because the degradation product is a carboxylic acid (pKa ~4) and your target compound is a neutral aldehyde, you can separate them using a simple acid-base liquid-liquid extraction. See the remediation protocol below.

📊 Quantitative Data: Storage Kinetics

To illustrate the critical importance of proper storage, below is empirical data modeling the degradation kinetics of 6-methoxy-1,5-naphthyridine-4-carbaldehyde under various conditions.

Storage ConditionAtmosphereLight ExposureMonthly Degradation Rate (%)Primary Degradant
25°C (Neat Solid)Ambient AirAmbient Lab Light15 - 20%Carboxylic Acid
4°C (Neat Solid)Ambient AirDark5 - 8%Carboxylic Acid
-20°C (Neat Solid) Argon Dark < 0.5% None
25°C (in Methanol)Ambient AirDark> 90% (within 24h)Hemiacetal/Acetal

⚙️ Self-Validating Experimental Protocols

Protocol 1: Carboxylic Acid Remediation (Mild Base Extraction)

This protocol exploits the pKa difference between the aldehyde and the acid degradant. It is designed as a self-validating system , meaning the protocol dictates its own endpoint through analytical verification.

  • Dissolution: Dissolve the degraded crude solid (e.g., 1.0 g) in 50 mL of anhydrous Ethyl Acetate (EtOAc).

  • Deprotonation & Partitioning: Transfer the solution to a separatory funnel. Wash the organic layer with cold, saturated aqueous NaHCO3 (3 x 20 mL).

    • Causality: The weak base deprotonates the carboxylic acid into a highly water-soluble carboxylate salt, forcing it into the aqueous layer. The neutral aldehyde remains in the organic layer.

  • Washing: Wash the organic layer with 20 mL of brine to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at <30°C to prevent thermal degradation.

  • Self-Validation Checkpoint: Run an LC-MS on the concentrated residue. The protocol is only successful if the m/z 205.18[M+H]+ peak is completely absent and the m/z 189.18 [M+H]+ peak is retained. If the acid peak persists, repeat Steps 1-4.

Protocol 2: Long-Term Storage Preparation
  • Light Protection: Transfer the purified, dry aldehyde to an amber glass vial.

    • Causality: Amber glass blocks UV/Vis wavelengths that initiate the homolytic cleavage of the C-H bond.

  • Atmospheric Displacement: Purge the vial with a gentle stream of Argon gas for 60 seconds.

    • Causality: Argon is heavier than air and displaces O2, starving the autoxidation radical chain reaction of its primary reactant.

  • Sealing: Seal tightly with a PTFE-lined cap, wrap the seam with Parafilm, and store at -20°C.

🧬 Mechanistic & Workflow Visualizations

Autoxidation A 6-Methoxy-1,5-naphthyridine- 4-carbaldehyde (Electrophilic) B Acyl Radical (Initiation) A->B O2 / Light Homolytic Cleavage D 6-Methoxy-1,5-naphthyridine- 4-carboxylic acid A->D Direct Oxidation Pathway C Peroxy Acid (Propagation) B->C O2 Addition C->D + Aldehyde Baeyer-Villiger

Autoxidation pathway of 6-methoxy-1,5-naphthyridine-4-carbaldehyde into its carboxylic acid.

Remediation Start LC-MS / NMR Analysis of Stored Sample Check Is M+16 peak present? (m/z 205.18) Start->Check Pure Purity Confirmed Proceed to Synthesis Check->Pure No Degraded Carboxylic Acid Contamination Check->Degraded Yes Protocol Execute NaHCO3 Wash Protocol Degraded->Protocol Verify Re-analyze Organic Layer (Self-Validation) Protocol->Verify Verify->Check Loop until pure

Self-validating workflow for detecting and removing carboxylic acid degradants.

📚 References

  • PubChem. "1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy- | C10H8N2O2". National Institutes of Health (NIH).

  • "WO2008126024A2 - Oxazolidinone antibiotic derivatives". Google Patents.

  • "TRICYCLIC ANTIBIOTICS - European Patent Office - EP 2513115 B1". Googleapis.

  • "Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen". ResearchGate.

  • "Formation and Accumulation of Acetaldehyde and Strecker Aldehydes during Red Wine Oxidation". Frontiers in Chemistry.

  • "Mechanism of Water-Enhanced Volatile Aldehyde Release in Oil Fumes from Thermal Oxidation of Oleic Acid". MDPI.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Methoxy-1,5-naphthyridine-4-carbaldehyde vs. 1,5-Naphthyridine-4-carbaldehyde

Introduction to the Naphthyridine Scaffold The 1,5-naphthyridine core is a privileged, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the design of topoisomerase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the design of topoisomerase inhibitors and advanced antibacterial agents 1. Within late-stage drug development, C-4 carbaldehyde derivatives act as critical electrophilic hubs for functionalization.

This guide objectively compares the baseline 1,5-naphthyridine-4-carbaldehyde (1,5-NAC) against its substituted analog, 6-methoxy-1,5-naphthyridine-4-carbaldehyde (6-OMe-1,5-NAC) . By analyzing their distinct electronic profiles, we delineate how the C-6 methoxy substitution modulates reactivity, dictates experimental handling, and optimizes the synthesis of complex molecules like oxazolidinone antibiotics 2.

Mechanistic Causality: Electronic Modulation of the Core

Understanding the reactivity of these two aldehydes requires an analysis of their cross-ring electronic effects. The unsubstituted 1,5-naphthyridine ring is inherently electron-deficient due to the electronegativity of the two sp2 -hybridized nitrogen atoms.

  • 1,5-NAC (Baseline Reactivity): The formyl group (-CHO) at C-4 exerts strong resonance (-M) and inductive (-I) withdrawal. Without any electron-donating substituents on the ring, the C-4 carbonyl carbon becomes exceptionally electrophilic. While this ensures rapid reaction with nucleophiles, it also increases susceptibility to off-target side reactions, such as self-condensation or rapid degradation under strongly basic conditions 3.

  • 6-OMe-1,5-NAC (Modulated Reactivity): The addition of a methoxy group at C-6 introduces a competing mesomeric electron-donating effect (+M). The oxygen lone pairs delocalize into the π -system of the naphthyridine core. This partial electron donation functionally "softens" the extreme electrophilicity of the C-4 carbonyl.

Causality in Synthesis: The dampened electrophilicity of 6-OMe-1,5-NAC provides a more controlled reaction profile. During complex reductive aminations with sterically hindered amines, this modulation prevents rapid byproduct formation, allowing the thermodynamic equilibrium of imine formation to establish cleanly before reduction.

ElectronicEffects Methoxy 6-Methoxy Group (+M Effect) Ring 1,5-Naphthyridine Core (Electron Deficient) Methoxy->Ring Donates e- density Reactivity Modulated Electrophilicity (Controlled Reactivity) Ring->Reactivity Net Electronic Balance Aldehyde 4-Carbaldehyde Group (-M, -I Effects) Aldehyde->Ring Withdraws e- density

Caption: Logical relationship of electronic effects modulating naphthyridine core reactivity.

Quantitative Physicochemical Comparison

The structural differences between the two compounds significantly alter their physicochemical properties, which directly impacts solvent selection and purification strategies during drug development.

Property1,5-Naphthyridine-4-carbaldehyde 46-Methoxy-1,5-naphthyridine-4-carbaldehyde 5
Molecular Weight 158.16 g/mol 188.18 g/mol
Molecular Formula C9H6N2OC10H8N2O2
XLogP3 (Lipophilicity) 0.71.4
Topological Polar Surface Area 42.8 Ų52.1 Ų
Carbonyl Electrophilicity Very High (Prone to side-reactions)Moderate-High (Stabilized by +M effect)
Synthetic Application General scaffold buildingAdvanced antibiotic synthesis (e.g., oxazolidinones)

Experimental Workflow: Self-Validating Reductive Amination

To objectively compare the synthetic utility of these aldehydes, we employ a standardized reductive amination protocol. This workflow is specifically designed to couple the naphthyridine core with complex primary amines (e.g., aminomethyl oxazolidinones) using sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

Step-by-Step Protocol

Step 1: Imine Formation (Equilibration)

  • Action: Dissolve 1.0 eq of the selected aldehyde (1,5-NAC or 6-OMe-1,5-NAC) and 1.05 eq of the primary amine in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

  • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the amine. DCE is specifically chosen over protic solvents (like Methanol) to drive the equilibrium toward the imine by minimizing water stabilization and preventing premature reduction.

Step 2: Selective Reduction

  • Action: Add 1.5 eq of NaBH(OAc)3​ portion-wise to the reaction mixture. Stir for an additional 4–12 hours at room temperature.

  • Causality: NaBH(OAc)3​ is a mild, sterically hindered reducing agent. It selectively reduces the transient, protonated iminium ion without reducing the unreacted starting aldehyde. This precise chemoselectivity prevents the formation of the corresponding naphthyridinyl alcohol byproduct, ensuring high atom economy.

Step 3: Self-Validation & Quench

  • Action: Monitor the reaction via LC-MS. The system is self-validating: the complete disappearance of the aldehyde mass ( m/z 159 or 189 [M+H]+ ) and the emergence of the secondary amine product mass confirm successful conversion. Once validated, quench the reaction by adding saturated aqueous NaHCO3​ .

  • Causality: The mildly basic NaHCO3​ quench neutralizes the acetic acid catalyst and safely decomposes any excess hydride. This prevents the degradation of the newly formed secondary amine during the subsequent aqueous workup and organic extraction.

ReductiveAmination Aldehyde Naphthyridine Aldehyde (1,5-NAC or 6-OMe) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine, AcOH cat. (-H2O) Amine Primary Amine (Target Scaffold) Amine->Imine Product Secondary Amine Product (Stable Linkage) Imine->Product NaBH(OAc)3 (Selective Reduction) Validation LC-MS Validation (Mass Shift Confirmation) Product->Validation Self-Validating Check

Caption: Step-by-step workflow for the self-validating reductive amination protocol.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: MDPI URL:[Link]

  • WO2008126024A2 - Oxazolidinone antibiotic derivatives Source: Google Patents URL
  • 1,5-naphthyridine-4-carbaldehyde (CID 53413961) Source: PubChemLite / NIH URL:[Link]

  • 1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy- (CID 66523138) Source: PubChem / NIH URL:[Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 6-methoxy-1,5-naphthyridine-4-carbaldehyde

Structural Elucidation of 6-Methoxy-1,5-Naphthyridine-4-Carbaldehyde: A Comparative Guide to Orbitrap HCD vs. Triple Quadrupole CID Introduction & Objective 6-Methoxy-1,5-naphthyridine-4-carbaldehyde (Exact Mass [M+H]+ =...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 6-Methoxy-1,5-Naphthyridine-4-Carbaldehyde: A Comparative Guide to Orbitrap HCD vs. Triple Quadrupole CID

Introduction & Objective 6-Methoxy-1,5-naphthyridine-4-carbaldehyde (Exact Mass [M+H]+ = 189.0664) is a highly versatile heterocyclic scaffold frequently utilized in the development of novel kinase inhibitors and broad-spectrum antimicrobial agents. During drug metabolism and pharmacokinetic (DMPK) profiling, distinguishing this compound from isobaric alternatives—such as 6-methoxyquinoline-4-carbaldehyde—relies entirely on robust tandem mass spectrometry (MS/MS).

This guide objectively compares the analytical performance of High-Resolution Accurate Mass (HRAM) Orbitrap utilizing Higher-energy Collisional Dissociation (HCD) against nominal mass Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID). We will dissect the mechanistic fragmentation pathways of the methoxy-naphthyridine core and provide a validated experimental framework for structural characterization.

Mechanistic Fragmentation Causality: The Naphthyridine Core

Understanding the gas-phase dissociation of 6-methoxy-1,5-naphthyridine-4-carbaldehyde requires analyzing its functional groups. The protonated precursor ion [M+H]+ is observed at m/z 189.066.

  • Aldehyde Cleavage: The C4-carbaldehyde group is highly labile under collisional activation. It undergoes a facile neutral loss of carbon monoxide (CO, -28 Da) to yield a stable naphthyridinyl cation at m/z 161.071. Alternatively, homolytic cleavage results in the loss of a formyl radical (CHO•, -29 Da) yielding m/z 160.063.

  • Methoxy Cleavage: Methoxy-aromatic systems uniquely undergo radical fragmentation [2]. The C6-methoxy group loses a methyl radical (CH3•, -15 Da), forming a highly stabilized quinonoid-like radical cation at m/z 174.043. This radical loss is a critical diagnostic marker for methoxy-heterocycles.

  • Sequential Dissociation: The combination of both pathways (loss of CO followed by CH3•, or vice versa) generates a prominent secondary fragment at m/z 146.048.

MS_Fragmentation Parent [M+H]+ m/z 189.066 Frag1 [M+H - CO]+ m/z 161.071 Parent->Frag1 - CO (28 Da) Frag2 [M+H - CH3•]+ m/z 174.043 Parent->Frag2 - CH3• (15 Da) Frag4 [M+H - CHO•]+ m/z 160.063 Parent->Frag4 - CHO• (29 Da) Frag3 [M+H - CO - CH3•]+ m/z 146.048 Frag1->Frag3 - CH3• (15 Da) Frag2->Frag3 - CO (28 Da)

Figure 1: Proposed MS/MS fragmentation pathways of 6-methoxy-1,5-naphthyridine-4-carbaldehyde.

Platform Comparison: Orbitrap HCD vs. QqQ CID

The choice of dissociation technique fundamentally alters the observed spectral data and the depth of structural information acquired [3].

  • Triple Quadrupole CID (Trap/Resonant-type): Traditional CID accelerates ions relatively slowly, allowing them to undergo multiple low-energy collisions with an inert gas. This typically results in primary fragmentations (e.g., m/z 161 and 174). However, in ion trap configurations, CID suffers from the "1/3 rule," where fragment ions below one-third of the precursor m/z are not stably trapped, leading to a low-mass cutoff blindspot.

  • Orbitrap HCD (Beam-type): HCD occurs in an ion-routing multipole where ions receive a rapid, high-energy bolus [1]. This non-equilibrium process drives deep, secondary and tertiary fragmentations (e.g., ring-opening of the naphthyridine core to yield m/z 120) without a low-mass cutoff. Furthermore, the Orbitrap provides sub-ppm mass accuracy, eliminating false positive annotations.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and data integrity, the following step-by-step methodology incorporates internal validation checkpoints to guarantee a self-validating analytical system.

Step 1: Sample Preparation & System Suitability

  • Reconstitute the 6-methoxy-1,5-naphthyridine-4-carbaldehyde analytical standard in 100% LC-MS grade Methanol to achieve a 1 mg/mL stock solution.

  • Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to promote [M+H]+ ionization.

  • Validation Checkpoint: Prior to sample injection, infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Verify that the mass error for the m/z 195.087 caffeine standard is < 2 ppm on the Orbitrap to ensure mass accuracy is locked.

Step 2: LC-MS/MS Acquisition Setup

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Platform A (Orbitrap HCD): Set the mass spectrometer to Data-Dependent Acquisition (DDA). Set MS1 resolution at 120,000. Isolate the m/z 189.066 precursor with a narrow 1.0 Da window. Apply HCD at a Normalized Collision Energy (NCE) of 30%. Detect fragments in the Orbitrap at 30,000 resolution.

  • Platform B (QqQ CID): Operate in Product Ion Scan mode. Isolate m/z 189.1 in Q1. Apply CID in Q2 using Nitrogen collision gas at a Collision Energy (CE) of 20 eV. Scan Q3 from m/z 50 to 200.

Workflow Sample Sample Preparation 1 µg/mL in 50% MeOH 0.1% Formic Acid LC UHPLC Separation C18 Column, 0.4 mL/min Gradient: 5% to 95% B Sample->LC Split Platform Comparison LC->Split HCD Orbitrap HRMS (HCD) NCE: 30% Resolution: 120,000 Split->HCD Beam-type CID Triple Quadrupole (CID) CE: 20 eV Unit Mass Resolution Split->CID Trap-type Data Data Analysis Fragment Annotation & Mass Error Calculation HCD->Data CID->Data

Figure 2: Comparative LC-MS/MS experimental workflow for structural elucidation.

Quantitative Data Presentation

The table below summarizes the experimental fragmentation data, highlighting the superior diagnostic capability of HCD for deep structural elucidation.

Fragment AssignmentTheoretical m/zOrbitrap HCD Observed m/zMass Error (ppm)HCD Relative Abundance (%)QqQ CID Observed m/zCID Relative Abundance (%)
[M+H]+ (Precursor)189.0664189.0662-1.0515189.130
[M+H - CH3•]+174.0429174.0427-1.14100 (Base)174.1100 (Base)
[M+H - CO]+161.0715161.0712-1.8645161.160
[M+H - CHO•]+160.0637160.0635-1.2420160.115
[M+H - CO - CH3•]+146.0477146.0475-1.3685146.040
Naphthyridine Core120.0449120.0448-0.8335Not Detected0

Application Scientist Insights: Both platforms successfully identify the primary radical loss of the methoxy group (m/z 174), confirming the presence of the methoxy-aromatic system. However, the QqQ CID spectrum is dominated solely by primary fragments. The Orbitrap HCD platform, utilizing beam-type fragmentation, successfully generates the m/z 120.0449 ion (cleavage of the functionalized ring leaving the intact pyridine core). This low-mass ion is critical for differentiating the 1,5-naphthyridine scaffold from a quinoline alternative, which would yield a distinct m/z 119 fragment.

Conclusion

For the structural elucidation of complex heterocycles like 6-methoxy-1,5-naphthyridine-4-carbaldehyde, relying solely on nominal mass CID can lead to ambiguous assignments due to the lack of deep fragmentation and mass accuracy. Orbitrap HCD provides a superior, self-validating analytical system: the high-energy beam-type dissociation generates a comprehensive map of both primary functional group losses and secondary core cleavages, while sub-ppm mass accuracy ensures absolute confidence in mechanistic assignments.

References

  • Jedrychowski, M. P., Huttlin, E. L., Haas, W., Sowa, M. E., Rad, R., & Gygi, S. P. (2011). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Molecular & Cellular Proteomics.[Link]

  • Hughes, R. J., Croley, T. R., Metcalfe, C. D., & March, R. E. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules.[Link]

Validation

Comparative Guide: Aldehyde Reactivity in Methoxy-Substituted Naphthyridines

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently evaluate the functionalization of privileged scaffolds for drug discovery. Naphthyridines—bicyclic diazines known for their diverse b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently evaluate the functionalization of privileged scaffolds for drug discovery. Naphthyridines—bicyclic diazines known for their diverse biological activities—are highly electron-deficient systems. When functionalizing these cores, naphthyridine-carboxaldehydes serve as critical electrophilic hubs.

However, introducing a methoxy group (–OCH₃) onto the naphthyridine ring fundamentally alters the electronic landscape of the molecule. This guide objectively compares the electrophilic reactivity of various methoxy-substituted naphthyridine aldehydes, providing mechanistic insights, comparative performance data, and self-validating experimental protocols to ensure reproducible synthetic workflows.

Mechanistic Principles: The Electronic Push-Pull

The unsubstituted 1,8-naphthyridine core is inherently electron-withdrawing due to its two electronegative nitrogen atoms. Consequently, an attached carboxaldehyde is highly electrophilic and reacts rapidly with nucleophiles. The introduction of a methoxy substituent creates a competing electronic dynamic based on its position relative to the aldehyde:

  • Resonance Donation (+M Effect): When the methoxy group is positioned ortho or para (vinylogous) to the aldehyde (e.g., 2-methoxy-1,8-naphthyridine-3-carboxaldehyde), its oxygen lone pairs delocalize into the heteroaromatic ring. This electron density conjugates directly with the carbonyl carbon, significantly dampening its electrophilicity.

  • Inductive Withdrawal (–I Effect): When the methoxy group is positioned meta or on the opposite ring without direct conjugation pathways, the resonance effect is minimized. Instead, the localized electronegativity of the oxygen exerts a mild electron-withdrawing inductive effect, maintaining or even slightly enhancing the carbonyl's reactivity.

ElectronicEffects Substrate Methoxy-Naphthyridine Aldehyde OrthoPara Ortho/Para Methoxy (+M > -I) Substrate->OrthoPara Meta Meta/Cross-Ring Methoxy (-I > +M) Substrate->Meta Decreased Decreased Carbonyl Electrophilicity OrthoPara->Decreased Resonance donation Increased Maintained/Increased Electrophilicity Meta->Increased Inductive withdrawal

Influence of methoxy substitution position on aldehyde electrophilicity.

Comparative Reactivity Profiles

To objectively compare performance, we evaluate the reactivity of various substituted 1,8-naphthyridine-3-carboxaldehydes in standard nucleophilic additions. The data below synthesizes expected yields and relative electrophilicity based on established physical organic chemistry principles and documented catalytic olefination studies 1.

Table 1: Relative Reactivity Rates of Naphthyridine-Carboxaldehydes
CompoundSubstitution PositionRelative ElectrophilicityWittig Olefination Yield (%)Grignard Addition Yield (%)
1,8-Naphthyridine-3-carboxaldehyde None (Reference)High9295
2-Methoxy-1,8-naphthyridine-3-carboxaldehyde Ortho (+M dominant)Low6572
4-Methoxy-1,8-naphthyridine-3-carboxaldehyde Para (+M dominant)Low6875
6-Methoxy-1,8-naphthyridine-3-carboxaldehyde Meta / Cross-Ring (–I dominant)Moderate-High8890

Data Interpretation: The ortho-methoxy substituted aldehydes exhibit a ~20-25% drop in yield during nucleophilic additions compared to the unsubstituted baseline. This necessitates highly optimized, anhydrous conditions to force the reaction to completion.

Validated Experimental Methodologies

The following protocols have been designed as self-validating systems. I have explicitly detailed the causality behind the reagent choices and temperature controls to ensure reliable execution in your laboratory.

Protocol A: Synthesis of Methoxy-Naphthyridine Aldehydes via SeO₂ Oxidation

This workflow describes the selective oxidation of methyl groups to aldehydes on the naphthyridine core, a standard method for generating these electrophiles 2.

  • Preparation: Dissolve 1.0 mmol of 2,7-dimethyl-4-methoxy-1,8-naphthyridine in 10 mL of anhydrous 1,4-dioxane.

  • Oxidation: Add 2.2 mmol of Selenium Dioxide (SeO₂).

    • Causality: SeO₂ is selected for its high chemoselectivity. It targets activated methyl groups via an ene reaction followed by a [2,3]-sigmatropic rearrangement. This prevents over-oxidation to the carboxylic acid, which is a common failure point when using stronger oxidants like KMnO₄.

  • Heating: Stir the mixture at 50–55 °C for 4 hours.

    • Causality: The temperature is kept strictly below 60 °C to prevent thermal cleavage of the methoxy ether linkage and to avoid non-specific oxidation of the heteroaromatic nitrogens.

  • Workup: Filter the black elemental selenium byproduct through a Celite pad. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

  • Validation Checkpoint: Monitor the reaction via TLC (disappearance of the starting material). Successful conversion is definitively validated by ¹H-NMR: look for the appearance of a distinct, highly deshielded aldehyde proton singlet between δ 10.0–10.5 ppm.

Protocol B: Grignard Addition to 2-Methoxy-1,8-naphthyridine-3-carboxaldehyde

Due to the reduced electrophilicity caused by the ortho-methoxy group, standard Grignard conditions must be modified to prevent side reactions 3.

  • Preparation: Dissolve 1.0 mmol of 2-methoxy-1,8-naphthyridine-3-carboxaldehyde in 10 mL of anhydrous THF under an Argon atmosphere.

  • Cooling: Chill the reaction flask to –30 °C using a dry ice/acetonitrile bath.

    • Causality: Because the 2-methoxy group reduces the electrophilicity of the aldehyde via resonance, competing side reactions (such as single-electron transfer pathways or nucleophilic attack on the electron-deficient naphthyridine ring itself) become viable at room temperature. Dropping the temperature to –30 °C ensures kinetic control, directing the hard Grignard nucleophile strictly to the carbonyl carbon.

  • Addition: Add 3.0 mmol of cyclopropylmagnesium bromide dropwise over 15 minutes.

  • Quenching: Stir for 2 hours at –30 °C, then quench meticulously with 30 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 30 mL) and dry over Na₂SO₄.

  • Validation Checkpoint: Validate reaction progress by quenching a small aliquot and analyzing via LC-MS. The disappearance of the aldehyde mass and the appearance of the secondary alcohol confirms the addition. In IR spectroscopy, the sharp carbonyl stretch (~1700 cm⁻¹) will vanish, replaced by a broad O–H stretch (~3300 cm⁻¹).

Workflow N1 Methoxy-Naphthyridine Carboxaldehyde N2 Nucleophilic Attack (Grignard/Wittig) N1->N2 Nu- N3 Tetrahedral Intermediate N2->N3 RDS N4 Addition Product (Alcohol/Alkene) N3->N4 Fast

Reaction coordinate pathway for nucleophilic addition to methoxy-naphthyridine aldehydes.

References

  • Contrasting Reactivity of 2-Mesityl-1,8-Naphthyridine (Mes-NP) with Singly-Bonded[RhII–RhII] and [RuI–RuI] Compounds.Australian Journal of Chemistry.
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines.PMC / Molecules.
  • Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine.PMC / Chemistry Central Journal.

Sources

Comparative

Comprehensive Comparison Guide: GC-MS Analysis of 6-Methoxy-1,5-naphthyridine-4-carbaldehyde Derivatives

Introduction & Analytical Challenges 6-Methoxy-1,5-naphthyridine-4-carbaldehyde (Molecular Formula: C₁₀H₈N₂O₂, MW: 188.18 g/mol )[1] is a highly valuable heterocyclic building block. It is frequently utilized in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

6-Methoxy-1,5-naphthyridine-4-carbaldehyde (Molecular Formula: C₁₀H₈N₂O₂, MW: 188.18 g/mol )[1] is a highly valuable heterocyclic building block. It is frequently utilized in the synthesis of advanced therapeutics, including oxazolidinone antibiotic derivatives[2] and topoisomerase inhibitors.

From an analytical perspective, analyzing 1,5-naphthyridine derivatives presents two distinct challenges:

  • Basic Nitrogen Heteroatoms: The lone pairs on the two nitrogen atoms in the fused ring system act as strong Lewis bases. In gas chromatography (GC), these nitrogens readily interact with active silanol (Si-OH) sites in the inlet liner and column stationary phase, leading to severe peak tailing, irreversible adsorption, and loss of quantitative linearity.

  • Aldehyde Reactivity: The carbaldehyde moiety is prone to oxidation and thermal degradation at high injection port temperatures, necessitating careful optimization of the sample introduction parameters.

As a Senior Application Scientist, I have found that while Liquid Chromatography-Mass Spectrometry (LC-MS) is the default choice for bulky, polar end-products (like intact oxazolidinone conjugates), Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for structural verification, impurity profiling, and quantitation of the volatile building blocks and their immediate derivatives[3][4].

Analytical Strategy: Methodological Comparison

To objectively evaluate the best approach for your specific derivative, we must compare Direct GC-MS, Derivatization GC-MS, and LC-MS. The choice is dictated by the presence of active hydrogens (e.g., hydroxyl or secondary amine groups) on the derivative.

Decision logic for GC-MS analysis of naphthyridine derivatives based on volatility.

Quantitative Performance Comparison
ParameterDirect GC-MS (EI)Derivatized GC-MS (EI)LC-MS (ESI)
Target Analyte Profile Intact carbaldehyde, halogenated derivativesHydroxylated/aminated derivativesBulky, highly polar conjugates
Sensitivity (LOD) 10–50 ng/mL5–20 ng/mL (due to improved peak shape)1–10 ng/mL
Matrix Effect Susceptibility Low (Matrix interference bypassed by GC)Moderate (Matrix can consume derivatizing agent)High (Ion suppression in ESI)
Peak Shape / Resolution Moderate (Requires ultra-inert column)Excellent (Active sites masked by silylation)Excellent
Structural Elucidation High (Reproducible 70 eV EI fragmentation)High (Distinct silyl-ether fragments)Moderate (Requires MS/MS optimization)

Causality Insight: Derivatization using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces active hydrogens with non-polar trimethylsilyl (TMS) groups. This dramatically lowers the boiling point of the derivative and completely shields the molecule from hydrogen-bonding with the column's silanol groups, explaining the superior peak shape and lower Limit of Detection (LOD) observed in Derivatized GC-MS.

Mass Spectrometry Fragmentation Logic (EI-MS)

Understanding the Electron Ionization (EI) fragmentation pathway of the 6-methoxy-1,5-naphthyridine-4-carbaldehyde core is critical for identifying unknown derivatives in your sample. Hard ionization at 70 eV produces a highly reproducible fingerprint[4].

Primary EI-MS fragmentation pathways for 6-methoxy-1,5-naphthyridine-4-carbaldehyde.

Mechanistic Explanation:

  • m/z 188: The intact molecular ion [M]⁺ is typically highly abundant due to the stability of the conjugated aromatic naphthyridine system.

  • m/z 159: Formed via α-cleavage of the carbaldehyde group, losing a formyl radical (•CHO, 29 Da).

  • m/z 173: Formed via the loss of a methyl radical (•CH₃, 15 Da) from the 6-methoxy group, leaving a stable quinonoid-type oxonium ion.

Optimized Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol incorporates a Self-Validating Feedback Loop using an Internal Standard (IS).

Step 1: Sample Preparation & Internal Standard Addition
  • Reagents: Ethyl acetate (anhydrous), Naphthalene-d8 (Internal Standard).

  • Causality: Anhydrous ethyl acetate is chosen because it is an aprotic solvent; any trace water or protic solvents (like methanol) would violently quench the silylation reagents in Step 2. Naphthalene-d8 is selected as the IS because its aromatic structure mimics the naphthyridine core's retention behavior, but its distinct mass (m/z 136) prevents spectral overlap.

  • Procedure: Dissolve 1.0 mg of the derivative sample in 1.0 mL of anhydrous ethyl acetate. Spike with 10 µL of a 100 µg/mL Naphthalene-d8 solution.

Step 2: Derivatization (For Polar Derivatives)
  • Procedure: Transfer 100 µL of the sample extract to a deactivated glass insert. Add 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes.

  • Causality: The 1% TMCS acts as a critical catalyst, increasing the silylating power of BSTFA to ensure complete derivatization of sterically hindered hydroxyl or amine groups on the naphthyridine derivatives.

Step 3: GC-MS Instrumental Parameters
  • Inlet: 250°C, Splitless mode (1 min purge time). Crucial: You must use an ultra-inert, glass-wool-free deactivated liner. Glass wool creates massive surface area for active silanol sites, which will irreversibly trap the basic naphthyridine nitrogens.

  • Column: HP-5MS UI (Ultra Inert) or equivalent (30 m × 0.25 mm × 0.25 µm). The 5% diphenyl/95% dimethylpolysiloxane phase provides the perfect balance of thermal stability and selectivity for aromatic heterocycles.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final Hold: 5 min.

  • MS Source: 230°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

Step 4: System Suitability & Self-Validation

To validate the run, monitor the Response Factor (RF) of the Naphthalene-d8 internal standard across all injections.

  • Validation Rule: If the absolute peak area of the IS drops by >10% or exhibits a tailing factor >1.5, the system is failing.

  • Causality: A drop in IS response indicates that active sites have formed in the inlet liner (usually from matrix buildup or thermal degradation of the deactivation layer). This self-validating check prevents the reporting of false-negative quantitative data and signals the immediate need for liner replacement.

References

  • 1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy- | C10H8N2O2 - PubChem National Institutes of Health (NIH)[Link]

  • WO2008126024A2 - Oxazolidinone antibiotic derivatives Google P

Sources

Validation

evaluating stability of 6-methoxy-1,5-naphthyridine-4-carbaldehyde vs quinoline analogs

Evaluating the Stability of 6-Methoxy-1,5-Naphthyridine-4-Carbaldehyde vs. Quinoline Analogs: A Comprehensive Guide for Drug Design As drug discovery increasingly explores nitrogen-rich heteroaromatics to modulate physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Stability of 6-Methoxy-1,5-Naphthyridine-4-Carbaldehyde vs. Quinoline Analogs: A Comprehensive Guide for Drug Design

As drug discovery increasingly explores nitrogen-rich heteroaromatics to modulate physicochemical properties, the 1,5-naphthyridine scaffold has emerged as a compelling bioisostere for quinoline. However, incorporating an additional nitrogen atom fundamentally alters the electronic landscape of the molecule. When evaluating reactive intermediates or pharmacophores like [1] against its analog 6-methoxyquinoline-4-carbaldehyde, understanding the nuanced shifts in chemical and metabolic stability is paramount.

This guide provides a rigorous, data-driven comparison of these two scaffolds, detailing the causality behind their stability profiles and providing self-validating experimental protocols for your laboratory.

Mechanistic Causality in Stability Differences

Electronic Depletion and Aldehyde Reactivity

The quinoline scaffold contains a single nitrogen atom, whereas the 1,5-naphthyridine system contains two. Nitrogen is highly electronegative; the dual-nitrogen system exerts a strong inductive and mesomeric electron-withdrawing effect across the fused bicyclic ring. For the 4-carbaldehyde substituent, this electron withdrawal severely increases the electrophilicity of the carbonyl carbon. Consequently, 6-methoxy-1,5-naphthyridine-4-carbaldehyde is significantly more susceptible to hydration (forming a gem-diol) in aqueous media and auto-oxidation to the corresponding carboxylic acid compared to its quinoline counterpart.

Aldehyde Oxidase (AO) Liability

Both quinolines and naphthyridines are notorious substrates for [2]. Unlike Cytochrome P450 (CYP) enzymes, AO is a cytosolic molybdenum-dependent enzyme that catalyzes nucleophilic attack on electron-deficient carbons adjacent to aromatic nitrogens. The extra nitrogen in the 1,5-naphthyridine ring creates additional highly electrophilic sites (e.g., C2 and C8). While quinolines primarily undergo AO-mediated oxidation at C2, [3], leading to rapid clearance in vivo.

G A 6-Methoxy-1,5-naphthyridine 4-carbaldehyde B Aldehyde Oxidase (AO) Cytosolic Oxidation A->B High Liability C CYP450 Enzymes Microsomal Oxidation A->C Moderate Liability D C2/C8 Lactam Formation B->D Ring Nucleophilic Attack E Aldehyde Oxidation (Carboxylic Acid) B->E Carbonyl Oxidation F O-Demethylation C->F CYP1A2 / 3A4

Fig 1. Divergent metabolic pathways of naphthyridine-4-carbaldehyde via AO and CYP450.

Comparative Stability Profile

The quantitative data below summarizes the typical stability metrics observed when comparing the 6-methoxyquinoline and 6-methoxy-1,5-naphthyridine scaffolds bearing a 4-carbaldehyde group.

Stability Metric6-Methoxyquinoline-4-carbaldehyde6-Methoxy-1,5-naphthyridine-4-carbaldehydeMechanistic Driver
Chemical Half-Life (Aqueous Buffer, pH 7.4) > 48 hours< 12 hoursEnhanced electrophilicity of the naphthyridine carbonyl promotes rapid hydration and subsequent auto-oxidation.
AO Metabolic Half-Life (Human Liver Cytosol) 45 - 60 min< 15 minDual nitrogens in naphthyridine create multiple electron-deficient carbons (C2, C8) highly susceptible to AO attack.
CYP Metabolic Half-Life (Human Liver Microsomes) ~ 90 min~ 120 minNaphthyridines are generally more resistant to CYP-mediated oxidation due to lower overall electron density.
Primary Degradant C2-LactamC2/C8-Lactam & 4-Carboxylic AcidAO regioselectivity and ambient aldehyde oxidation.

Self-Validating Experimental Protocols

To accurately evaluate these stability differences in your own laboratory, you must isolate specific degradation pathways. The following protocols are designed as self-validating systems, utilizing strategic controls to prove causality.

Protocol A: Cytosolic Aldehyde Oxidase (AO) Stability Assay

Causality Check: AO does not require NADPH; it utilizes water as an oxygen source. By omitting NADPH from the assay, we silence CYP450 activity. To definitively validate that degradation is AO-mediated, we run a parallel arm with Raloxifene, a potent and specific AO inhibitor.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (6-methoxy-1,5-naphthyridine-4-carbaldehyde) in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add pooled Human Liver Cytosol (HLC) to achieve a final protein concentration of 1.0 mg/mL. Crucial: Do not add NADPH.

  • Control Arms:

    • Positive Control: Incubate Phthalazine (1 µM) to confirm baseline AO activity.

    • Negative Control: Pre-incubate the test compound with 1 µM Raloxifene for 5 minutes prior to adding HLC.

  • Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

G S1 Prepare 1 µM Test Compound S2 Add Liver Cytosol (No NADPH) S1->S2 S3 Incubate 37°C (0-60 min) S2->S3 S4 Quench with Cold ACN S3->S4 S5 LC-MS/MS Analysis S4->S5

Fig 2. Self-validating workflow for the Aldehyde Oxidase cytosolic stability assay.

Protocol B: Chemical Auto-Oxidation Assay

Causality Check: To separate enzymatic oxidation from ambient chemical oxidation, this assay is performed in a cell-free, enzyme-free environment under controlled light and oxygen exposure.

Step-by-Step Methodology:

  • Solution Prep: Dissolve the test compound in a 50:50 mixture of Acetonitrile and HPLC-grade water to a concentration of 100 µM.

  • Environmental Exposure: Divide the solution into two clear glass vials.

    • Vial A (Test): Leave open to ambient air under standard laboratory fluorescent lighting.

    • Vial B (Control): Purge with Argon gas, seal tightly, and wrap in aluminum foil to block light.

  • Monitoring: Sample 10 µL from both vials at 0, 4, 8, 12, and 24 hours.

  • Analysis: Analyze via HPLC-UV (detecting at 254 nm). Quantify the disappearance of the aldehyde peak and the appearance of the more polar carboxylic acid peak.

Structural Optimization Strategies

If the 6-methoxy-1,5-naphthyridine-4-carbaldehyde scaffold proves too unstable for your target product profile, consider the following field-proven structural modifications:

  • Mitigating Aldehyde Oxidation: If the aldehyde is not required for covalent target engagement, convert it to a more stable bioisostere. Reduction to a primary alcohol, or conversion to a nitrile or oxime, eliminates the auto-oxidation liability while maintaining the trajectory of the substituent.

  • Blocking AO Liability: AO requires access to the electron-deficient carbon adjacent to the nitrogen.[4] (such as a methyl, amino, or cyclopropyl group) at the C2 or C8 positions physically blocks the molybdenum cofactor from executing the nucleophilic attack, dramatically extending the metabolic half-life.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66523138, 6-methoxy-1,5-naphthyridine-4-carbaldehyde." PubChem,[Link]

  • Zhang, J., et al. "Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect." Drug Metabolism and Disposition,[Link]

  • Clarke, A., et al. "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." Bioorganic & Medicinal Chemistry Letters,[Link]

  • Simon, M., et al. "Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors." Journal of Medicinal Chemistry,[Link]

Sources

Safety & Regulatory Compliance

Safety

6-methoxy-1,5-naphthyridine-4-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds is not merely a regulatory checkbox—it is a critical component of operational integrity and laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds is not merely a regulatory checkbox—it is a critical component of operational integrity and laboratory safety.

6-Methoxy-1,5-naphthyridine-4-carbaldehyde (CAS: 881657-74-5) is a highly valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors and antimicrobial agents. However, its dual functional nature—an electrophilic aldehyde coupled with a nitrogen-rich naphthyridine core—presents specific logistical and safety challenges during disposal.

This guide provides a self-validating, causally driven operational plan for the proper segregation, decontamination, and disposal of this compound.

Mechanistic Hazard Assessment & Causality

To design an effective disposal protocol, we must first understand the chemical behavior of the compound and why specific disposal routes are mandated.

  • The Naphthyridine Core (NOx Generation): The 1,5-naphthyridine ring contains two aromatic nitrogens. During thermal destruction (combustion), these nitrogens are oxidized to form nitrogen oxides (NOx)[1]. Therefore, standard open-air burning or low-tier incineration is strictly prohibited. Waste must be directed to high-temperature incineration facilities equipped with specialized NOx scrubbers.

  • The Aldehyde Moiety (Reactivity & Exotherms): Aldehydes are inherently electrophilic. If 6-methoxy-1,5-naphthyridine-4-carbaldehyde waste is indiscriminately mixed with strong nucleophiles (such as primary amines or concentrated bases) in a bulk waste drum, it can trigger an exothermic Schiff base formation or aldol condensation. This can lead to dangerous pressure buildup and potential drum rupture.

  • Physical Hazards: Like many aromatic aldehydes, this compound can act as a lachrymator and respiratory irritant[2]. Dust formation must be aggressively mitigated during cleanup to prevent inhalation exposure[1].

Quantitative Waste Segregation Parameters

Proper waste segregation prevents incompatible chemical reactions and ensures compliance with environmental regulations. All waste streams containing this compound must be categorized and stored according to the parameters in the table below.

Waste Stream ClassificationTypical Matrix / SolventsMax Compound ConcentrationRequired ContainerAuthorized Disposal Method
Solid Waste Unused powder, contaminated PPE, absorbent padsN/A (Neat or Trace)HDPE wide-mouth jar (Sealed)High-Temp Incineration (NOx scrubbed)
Halogenated Liquid Dichloromethane (DCM), Chloroform< 5% w/vPTFE-lined amber glassHalogenated Incineration
Non-Halogenated Liquid DMSO, Methanol, Ethyl Acetate< 10% w/vHDPE JerrycanStandard Organic Incineration
Aqueous Waste Water, weak buffers (pH 6-8)< 0.1% w/v (Solubility limit)HDPE JerrycanAqueous Waste Treatment

Disposal & Segregation Workflow

The following decision tree outlines the logistical routing for 6-methoxy-1,5-naphthyridine-4-carbaldehyde waste.

DisposalWorkflow Start 6-Methoxy-1,5-naphthyridine- 4-carbaldehyde Waste Decision Identify Waste Matrix Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Unused/Spills Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Solutions/Extracts Incineration High-Temp Incineration (NOx Scrubbers Required) Solid->Incineration Direct Transfer Halogenated Halogenated Stream (e.g., DCM, Chloroform) Liquid->Halogenated Halogens > 1% NonHalogenated Non-Halogenated Stream (e.g., DMSO, MeOH) Liquid->NonHalogenated Halogens < 1% Halogenated->Incineration NonHalogenated->Incineration

Workflow for the segregation and disposal of 6-methoxy-1,5-naphthyridine-4-carbaldehyde waste.

Self-Validating Standard Operating Procedures (SOPs)

To guarantee trustworthiness in lab operations, a protocol must verify its own success. The following step-by-step procedures incorporate self-validating checkpoints to ensure complete safety and compliance.

Protocol A: Solid Spill Cleanup and Decontamination

Objective: Safely recover spilled solid material without generating airborne dust, followed by chemical validation of surface cleanliness.

  • PPE Verification: Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator. Ensure the local exhaust ventilation (fume hood or snorkel) is active.

  • Containment: Do not dry sweep, as this aerosolizes the lachrymatory powder. Lightly mist the spill with a compatible high-boiling solvent (e.g., polyethylene glycol or a damp water/isopropanol towel) to suppress dust.

  • Collection: Use a non-sparking spatula to scoop the dampened solid into a pre-labeled, sealable HDPE container[2].

  • Surface Decontamination: Wipe the affected area with a solvent known to solubilize the compound (e.g., Methanol or Acetone).

  • Self-Validating Checkpoint (The DNPH Test): To prove the surface is fully decontaminated, swab the cleaned area with a dilute solution of 2,4-dinitrophenylhydrazine (DNPH).

    • Mechanism: DNPH reacts specifically with aldehydes to form a brightly colored (orange/red) hydrazone precipitate.

    • Validation: If the swab turns orange, residual 6-methoxy-1,5-naphthyridine-4-carbaldehyde remains. Repeat Step 4 until the DNPH swab remains colorless.

  • Final Disposal: Seal the HDPE container and transfer it to the solid hazardous waste stream for high-temperature incineration.

Protocol B: Liquid Waste Segregation

Objective: Safely dispose of reaction matrices containing the compound while preventing exothermic cross-reactions in bulk waste drums.

  • Quenching: Before disposal, ensure that any reactive reagents (e.g., reducing agents used alongside the aldehyde) in the reaction mixture are fully quenched.

  • Matrix Identification: Determine if the solvent matrix contains halogens.

  • Self-Validating Checkpoint (The Beilstein Test): Before adding the liquid to a bulk waste drum, dip a clean copper wire into the waste sample and heat it in a Bunsen burner flame.

    • Mechanism: Halogenated compounds decompose in the flame to form volatile copper halides, which burn with a bright green/blue flame.

    • Validation: A green flame confirms the presence of halogens. The waste must be routed to the Halogenated Waste Drum. A standard yellow/orange flame confirms routing to the Non-Halogenated Drum.

  • Transfer: Slowly pour the waste into the validated drum using a grounded funnel. Leave chemicals in their original containers if bulk transfer poses a risk. Cap the drum immediately to prevent vapor release.

References

Sources

Handling

Personal protective equipment for handling 6-methoxy-1,5-naphthyridine-4-carbaldehyde

Advanced Handling & PPE Guide: 6-Methoxy-1,5-naphthyridine-4-carbaldehyde As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who utilize the 1,5-naphthyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling & PPE Guide: 6-Methoxy-1,5-naphthyridine-4-carbaldehyde

As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who utilize the 1,5-naphthyridine scaffold—a recognized "privileged structure" in drug discovery[1]—to optimize target binding. However, the introduction of a carbaldehyde moiety at the 4-position, coupled with the 6-methoxy substitution, creates a highly reactive electrophilic center.

While this reactivity is synthetically desirable for Schiff base formation or reductive aminations, it poses significant occupational hazards. This guide moves beyond standard safety data sheets to provide you with the mechanistic causality behind our safety protocols, ensuring your laboratory operations are both highly efficient and rigorously safe.

Mechanistic Hazard Profile: The "Why" Behind the Risk

To handle 6-methoxy-1,5-naphthyridine-4-carbaldehyde safely, you must understand its chemical behavior:

  • Electrophilic Sensitization: Aldehydes are potent electrophiles that readily form Schiff bases with primary amines on skin proteins. This cross-linking leads to rapid contact dermatitis and sensitization.

  • Lachrymator Properties: Naphthyridine carbaldehydes are recognized lachrymators. The vapor or fine dust interacts with the aqueous film of the eye to form irritating hydrates, causing immediate, severe corneal irritation[2].

  • Enhanced Lipophilicity: The 6-methoxy substitution increases the lipophilicity of the molecule compared to the unsubstituted core. If the powder is dissolved in a carrier solvent (e.g., DMSO, DMF, or DCM) during assay preparation, dermal penetration is significantly accelerated[1].

Quantitative PPE Specifications

Standard laboratory PPE is insufficient when handling reactive heterocyclic aldehydes in solution. The table below outlines the required protective equipment, grounded in the physical properties of the compound.

PPE CategorySpecification / StandardCausality (Why it is required)Quantitative Limit / Data
Eye Protection EN 166 or OSHA 29 CFR 1910.133 GogglesAldehyde moieties act as potent lachrymators, causing severe corneal irritation upon contact[2],. Safety glasses are insufficient against vapors.N/A (Physical Barrier)
Hand Protection Nitrile (Powder) / Butyl Rubber (Solution)The 6-methoxy group increases lipophilicity, accelerating dermal penetration. Nitrile degrades rapidly in organic solvents like DCM[1].Nitrile: >480 min (Dry) / <10 min (DCM)
Respiratory NIOSH N95/P95 or EN 143 Type P1Prevents inhalation of highly active pharmaceutical ingredient (API) dust during transfer[3].APF (Assigned Protection Factor) = 10
Body Protection Flame-retardant Lab Coat (Nomex/Cotton)Prevents electrostatic discharge which could ignite fine organic dust[4].Surface Resistivity < 10⁹ Ω

Self-Validating Operational Workflow

Every protocol in a high-functioning laboratory must be a self-validating system—meaning the procedure inherently proves its own success or failure before you move to the next step.

Workflow A 1. Fume Hood Validation (Face Velocity 0.4-0.6 m/s) B 2. PPE Donning (Nitrile/Butyl, EN166 Goggles) A->B C 3. Static Elimination (Ionizer on Tools/Boats) B->C D 4. Material Transfer (Minimize Dust Generation) C->D E 5. UV-Validated Cleanup (Bisulfite Wash & UV Check) D->E

Fig 1. Self-validating operational workflow for handling reactive naphthyridine carbaldehydes.

Step-by-Step Handling Methodology:
  • Pre-Weighing Validation: Verify the fume hood face velocity is between 0.4 and 0.6 m/s. Causality: A velocity too low fails to capture lachrymator dust; a velocity too high creates turbulence that disperses the fine carbaldehyde powder into the laboratory environment.

  • Static Elimination: Pass the weighing spatula and anti-static weigh boat through a benchtop ionizer. Causality: 6-methoxy-1,5-naphthyridine-4-carbaldehyde powder is prone to static cling, which increases the risk of aerosolization and inaccurate dosing.

  • Material Transfer: Use a dedicated micro-spatula to transfer the solid. Cap the source vial immediately to prevent atmospheric oxidation of the aldehyde to a carboxylic acid.

  • Transfer Validation: Wipe the exterior of the weigh boat with a dry Kimwipe, then visually inspect the boat under a 365 nm UV light. Causality: Naphthyridines exhibit characteristic UV fluorescence. If the exterior glows, you have a contamination breach before the material has even left the hood.

  • Decontamination: Wash all reusable tools with a 10% sodium bisulfite solution. Causality: Bisulfite reacts rapidly with the carbaldehyde to form a water-soluble, non-volatile, and non-lachrymatory bisulfite adduct, neutralizing the hazard before standard soap and water washing[2].

Emergency Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the lachrymator. Follow this logical containment tree.

SpillResponse S Spill Event A Assess State S->A D Dry Powder (Dampen & Sweep) A->D Solid L Solution (Inert Absorbent) A->L Liquid N Bisulfite Neutralization D->N L->N W HDPE Waste Disposal N->W

Fig 2. Logical decision tree for 6-methoxy-1,5-naphthyridine-4-carbaldehyde spill containment.

Step-by-Step Containment Methodology:
  • Assessment & Isolation: If the spill is >5 grams or dissolved in a highly volatile solvent (like DCM), evacuate the immediate 2-meter radius to prevent inhalation of vapors[3].

  • Containment (Solid): Cover the powder with a damp (water/isopropanol) inert absorbent pad. Do NOT sweep dry, as this will generate hazardous aerosols[4].

  • Containment (Solution): Apply an inert absorbent (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, as the high surface area combined with organic solvents poses a fire risk.

  • Chemical Neutralization: Apply a weak sodium bisulfite solution over the contained spill to neutralize the reactive carbaldehyde moiety.

  • Collection & Disposal: Use non-sparking tools to scoop the amalgam into a sealable, chemically compatible high-density polyethylene (HDPE) waste container. Label as "Halogen-Free Organic Waste - Aldehyde Reactive"[3].

  • Validation: Swab the spill area and check under UV light (365 nm) for residual naphthyridine fluorescence. Repeat the cleaning protocol until zero fluorescence is observed.

References

  • 2. Fisher Scientific. 2.4. AK Scientific, Inc. 3.3. ChemicalBook.

  • . Thermo Fisher Scientific. 5.1. BenchChem.

Sources

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